1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZPOZOFBGRDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681983 | |
| Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-77-0 | |
| Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, a polysubstituted aromatic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous structures and predictive models to offer insights into its physical characteristics, reactivity, and potential synthetic applications. This guide is intended to serve as a valuable resource for researchers and professionals working with complex halogenated nitroaromatics.
Chemical and Physical Properties
This compound is a multifaceted aromatic compound with the molecular formula C₆H₂BrFINO₂. Its structure incorporates several key functional groups that dictate its chemical behavior: a bromine atom, a fluorine atom, an iodine atom, and a nitro group, all substituted on a benzene ring. The interplay of the electronic and steric effects of these substituents results in a unique reactivity profile.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrFINO₂ | - |
| Molecular Weight | 373.90 g/mol | - |
| CAS Number | 1226808-77-0 | [1] |
| Predicted Boiling Point | 315.6 ± 42.0 °C | [2] |
| Predicted Density | 2.406 ± 0.06 g/cm³ | [2] |
| Predicted Storage | Sealed in dry, Room Temperature | [2] |
Note: The boiling point and density are predicted values and should be considered as estimates. Experimental verification is recommended.
Reactivity and Stability
The reactivity of this compound is largely governed by the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution.[3] Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are particularly activated for nucleophilic attack.
The halogens (Br, F, I) also influence the reactivity. Fluorine is the most electronegative, and the C-F bond is the strongest, making it the least likely to be displaced in nucleophilic substitution reactions compared to bromine and iodine. The iodine atom, being the largest and least electronegative of the halogens present, is the most probable leaving group in SNAr reactions.
The compound is predicted to be chemically stable under standard ambient conditions (room temperature) when stored in a dry, sealed container.[2]
Potential Synthetic Applications
Polyhalogenated nitroaromatics are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including pharmaceuticals and agrochemicals. The multiple distinct halogen substituents on this compound offer the potential for sequential and site-selective cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) or nucleophilic aromatic substitutions. This allows for the controlled introduction of various functional groups, making it a versatile scaffold for the synthesis of novel compounds. For instance, similar compounds like 1-Fluoro-3-iodo-5-nitrobenzene are utilized in the development of anti-cancer agents.[4]
Experimental Protocols (Proposed)
Given the absence of specific published experimental protocols for this compound, a plausible synthetic route and characterization workflow are proposed based on established methodologies for similar compounds.
Proposed Synthesis
A potential synthetic route could involve the nitration of a pre-existing polyhalogenated benzene. For example, a method analogous to the synthesis of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene could be adapted.[5] This would involve the careful nitration of 1-bromo-2-fluoro-4-iodobenzene using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Illustrative Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, scientifically-grounded pathway for the synthesis of 1-bromo-2-fluoro-4-iodo-5-nitrobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and agrochemical research. The described methodology is based on a logical, multi-step synthetic route, commencing with the commercially available starting material, 4-bromo-3-fluoroaniline. Each step of the synthesis is elucidated with a focus on the underlying chemical principles, including the strategic manipulation of substituent directing effects in electrophilic aromatic substitution. This guide offers comprehensive, step-by-step experimental protocols, data presentation in tabular format, and visual diagrams to ensure clarity and reproducibility for researchers in the field of synthetic organic chemistry.
Introduction
Polysubstituted benzenes are fundamental structural motifs in a vast array of functional molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The precise arrangement of various substituents on the aromatic ring is paramount to the biological activity and physicochemical properties of these compounds. This compound is a complex halogenated and nitrated aromatic compound that serves as a versatile intermediate for further chemical transformations. The presence of four distinct substituents, each with unique electronic and steric properties, makes its synthesis a challenging yet illustrative example of modern synthetic strategy.
This guide details a robust and efficient two-step synthesis of this compound. The synthetic strategy hinges on the principles of electrophilic aromatic substitution and the Sandmeyer reaction, carefully considering the directing effects of the substituents to achieve the desired regiochemistry.[2][3]
Synthetic Strategy and Rationale
The chosen synthetic pathway commences with 4-bromo-3-fluoroaniline, a readily available starting material.[4][5] The synthesis proceeds in two key steps:
-
Diazotization and Iodination (Sandmeyer-type Reaction): The amino group of 4-bromo-3-fluoroaniline is converted into a diazonium salt, which is subsequently displaced by an iodine atom to yield the intermediate, 1-bromo-2-fluoro-4-iodobenzene.[6][7]
-
Electrophilic Nitration: The intermediate is then subjected to nitration to introduce the nitro group at the C5 position, yielding the final product, this compound.[8]
The rationale for this sequence is rooted in the directing effects of the substituents.[9] The amino group in the starting material is a strong ortho, para-director, but its conversion to other functionalities via diazotization allows for strategic introduction of other groups. In the final nitration step, the combined directing effects of the fluorine and iodine atoms on the intermediate guide the incoming nitro group to the desired position.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-fluoro-4-iodobenzene
This step involves the conversion of the amino group of 4-bromo-3-fluoroaniline to an iodo group via a Sandmeyer-type reaction. The reaction proceeds through a diazonium salt intermediate.[10][11]
Reaction Scheme:
Caption: Synthesis of 1-Bromo-2-fluoro-4-iodobenzene.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-fluoroaniline | 190.02 | 10.0 g | 0.0526 |
| Concentrated Sulfuric Acid | 98.08 | 15 mL | - |
| Deionized Water | 18.02 | 100 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.0 g | 0.0580 |
| Potassium Iodide (KI) | 166.00 | 13.1 g | 0.0789 |
| Diethyl Ether | 74.12 | 150 mL | - |
| Saturated Sodium Thiosulfate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g (0.0526 mol) of 4-bromo-3-fluoroaniline in 50 mL of deionized water and 15 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 4.0 g (0.0580 mol) of sodium nitrite in 20 mL of deionized water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate beaker, dissolve 13.1 g (0.0789 mol) of potassium iodide in 30 mL of deionized water.
-
Slowly add the potassium iodide solution to the diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding 50 mL of saturated sodium thiosulfate solution to reduce any excess iodine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 1-bromo-2-fluoro-4-iodobenzene as a pale yellow oil.
Step 2: Synthesis of this compound
The final step is the electrophilic nitration of the synthesized intermediate. The directing effects of the fluorine (ortho, para-directing) and iodine (ortho, para-directing) substituents will guide the nitro group to the C5 position.[12]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-fluoro-4-iodobenzene | 300.90 | 10.0 g | 0.0332 |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |
| Concentrated Nitric Acid | 63.01 | 5 mL | - |
| Ice | - | 100 g | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 10.0 g (0.0332 mol) of 1-bromo-2-fluoro-4-iodobenzene to the cold sulfuric acid with stirring.
-
Prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the halo-benzene, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
Data Summary
| Compound | Structure | Molar Mass ( g/mol ) | Appearance |
| 4-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.02 | White to light brown crystalline solid |
| 1-Bromo-2-fluoro-4-iodobenzene | C₆H₃BrFI | 300.90 | Pale yellow oil |
| This compound | C₆H₂BrFINO₂ | 345.90 | Crystalline solid |
Conclusion
This technical guide outlines a reliable and reproducible synthetic pathway for this compound. By leveraging a strategic combination of a Sandmeyer-type reaction and a regioselective electrophilic nitration, the target molecule can be synthesized from a commercially available starting material. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers in the synthesis of complex polysubstituted aromatic compounds for various applications in drug discovery and materials science.
References
- 1. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Bromo-3-fluoroaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS: 1226808-77-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a highly functionalized aromatic compound. Its structure, featuring four different substituents on the benzene ring—bromo, fluoro, iodo, and nitro groups—makes it a potentially valuable building block in organic synthesis. The electronic properties of these substituents create a unique reactivity profile, suggesting its utility as an intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Halogenated nitroaromatic compounds are known precursors for a variety of pharmaceuticals and other bioactive molecules.[1][2]
Physicochemical Properties
Quantitative data for this compound is limited to basic identifiers and supplier-provided information. No comprehensive, experimentally verified datasets for properties such as melting point, boiling point under various pressures, or detailed solubility profiles have been found in the public domain.
| Property | Value | Source |
| CAS Number | 1226808-77-0 | [3][4][5] |
| Molecular Formula | C₆H₂BrFINO₂ | [5] |
| Molecular Weight | 345.89 g/mol | [5] |
| Purity | >98% (typically) | [5] |
| Appearance | Not consistently reported; likely a solid | N/A |
| Storage Conditions | Sealed in a dry environment at room temperature. | [4] |
| Predicted Boiling Point | 315.6 ± 42.0 °C | [4] |
| Predicted Density | 2.406 ± 0.06 g/cm³ | [4] |
Synthesis and Experimental Protocols
A specific, detailed, and validated experimental protocol for the synthesis of this compound could not be located in the public scientific literature or patent databases. However, the synthesis would likely involve a multi-step process starting from a less substituted benzene derivative. A plausible synthetic approach would be the nitration of a 1-bromo-2-fluoro-4-iodobenzene precursor.
General Workflow for Nitration of Halogenated Benzenes:
The following diagram illustrates a generalized workflow for the nitration of a halogenated benzene, which could be adapted for the synthesis of the target compound.
Caption: Generalized workflow for the synthesis of a nitroaromatic compound.
Note on Experimental Details: The specific reaction conditions, such as the choice of nitrating agent, solvent, temperature, and reaction time, would need to be optimized for the specific substrate to achieve a good yield and regioselectivity of the desired product, this compound. Purification would likely be achieved through column chromatography.
Analytical Characterization
Detailed analytical data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this compound are not publicly available. Chemical suppliers may offer access to certificates of analysis with some of this information upon request.[6]
General Analytical Workflow:
The following diagram outlines a typical workflow for the analytical characterization of a synthesized organic compound.
Caption: Standard workflow for the analytical characterization of a chemical compound.
Applications in Research and Drug Development
While specific applications for this compound are not documented in the searched literature, its structural motifs suggest potential utility as a versatile intermediate in the synthesis of more complex molecules. Halogenated and nitrated aromatic compounds are frequently employed in the development of pharmaceuticals and agrochemicals.[1][2]
The presence of multiple reactive sites allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution. The nitro group can also be readily reduced to an amine, providing a key functional group for further derivatization, such as in the synthesis of benzimidazoles, a common scaffold in medicinal chemistry.
Potential Synthetic Utility:
The following diagram illustrates a hypothetical reaction pathway where this compound could serve as a precursor to a substituted benzimidazole derivative.
Caption: Hypothetical pathway for the synthesis of a benzimidazole derivative.
Conclusion
This compound is a commercially available, highly functionalized aromatic compound with significant potential as a building block in organic synthesis. However, a comprehensive public body of literature detailing its synthesis, characterization, and applications is currently lacking. Researchers and drug development professionals interested in utilizing this compound should anticipate the need for significant in-house process development and analytical characterization. Its utility as a precursor for complex, biologically active molecules, particularly heterocyclic compounds, remains a promising area for future exploration.
References
- 1. 1187385-70-1 Cas No. | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | Apollo [store.apolloscientific.co.uk]
- 2. eontrading.uk [eontrading.uk]
- 3. aobchem.com [aobchem.com]
- 4. This compound | 1226808-77-0 [m.chemicalbook.com]
- 5. Synthonix, Inc > 1226808-77-0 | this compound [synthonix.com]
- 6. 1226808-77-0|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene: A Versatile Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Benzene Scaffolds
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile and strategically functionalized building blocks. Polysubstituted benzene rings, in particular, serve as foundational scaffolds for a vast array of therapeutic agents. The precise arrangement of different functional groups on the aromatic core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, which are critical for achieving high potency, selectivity, and desirable drug-like characteristics. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a prime exemplar of such a highly functionalized scaffold, offering a unique convergence of reactive sites that can be orthogonally addressed to construct complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, its reactivity profile, and its potential applications in the development of cutting-edge therapeutics, such as kinase inhibitors and Positron Emission Tomography (PET) imaging agents.
Core Molecular Attributes and Physicochemical Properties
This compound (CAS No: 1226808-77-0) is a synthetically valuable aromatic compound with the molecular formula C₆H₂BrFINO₂.[1] The strategic placement of four different substituents on the benzene ring—a bromine atom, a fluorine atom, an iodine atom, and a nitro group—endows this molecule with a remarkable degree of chemical versatility. Each substituent plays a distinct role in modulating the reactivity of the aromatic core and provides a handle for a specific set of chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1226808-77-0 | [1] |
| Molecular Formula | C₆H₂BrFINO₂ | [1] |
| Molecular Weight | 377.90 g/mol | Calculated |
| Boiling Point | 315.6 ± 42.0 °C (Predicted) | [2] |
| Density | 2.406 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) and insoluble in water. | Inferred |
| Storage | Sealed in dry, room temperature conditions. | [2] |
Note: Some physical properties are predicted and have not been experimentally determined in the available literature.
Figure 1: Chemical structure of this compound.
Synthesis and Purification: A Plausible Approach
Proposed Synthetic Workflow
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Nitration of 1-Bromo-2-fluorobenzene
-
To a stirred solution of 1-bromo-2-fluorobenzene in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.
-
The crude product, a mixture of isomers, is washed with cold water until the washings are neutral and then dried.
Step 2: Isomer Separation
-
The crude mixture of nitrated isomers is separated by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The fractions containing the desired 1-bromo-2-fluoro-5-nitrobenzene isomer are collected and the solvent is removed under reduced pressure.
Step 3: Iodination of 1-Bromo-2-fluoro-5-nitrobenzene
-
To a stirred solution of 1-bromo-2-fluoro-5-nitrobenzene in a mixture of concentrated sulfuric acid and an appropriate solvent, iodine and a suitable oxidizing agent (e.g., iodic acid) are added.
-
The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete.
-
The mixture is cooled to room temperature and poured onto ice.
-
The precipitate is collected, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay of its four distinct substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group, particularly ortho and para to the halogen atoms, significantly enhances the susceptibility of the ring to nucleophilic attack. The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.
The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[3] Therefore, in this compound, the fluorine atom is the most likely site for nucleophilic displacement.
Figure 3: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Cross-Coupling Reactions
The bromine and iodine substituents are excellent partners in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. The differential reactivity of the C-Br and C-I bonds can potentially allow for selective, stepwise functionalization of the molecule. Generally, the C-I bond is more reactive than the C-B bond in these transformations, enabling the introduction of a substituent at the iodo-position while leaving the bromo-position intact for subsequent reactions.
Applications in Drug Development
The unique substitution pattern of this compound makes it a highly attractive starting material for the synthesis of complex drug molecules, particularly in the fields of oncology and neuroimaging.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies for cancer and other diseases.[4][5][6][7][8] The core structures of many kinase inhibitors are heterocyclic scaffolds that are often assembled using polysubstituted aromatic precursors. This compound can serve as a versatile starting material for the synthesis of such inhibitors. For example, the fluorine atom can be displaced by a nitrogen-containing heterocycle via an SNAr reaction, while the bromine and iodine atoms can be used to introduce other functionalities through cross-coupling reactions to modulate the inhibitor's potency and selectivity. The nitro group can be reduced to an amine, which can then be further functionalized.
Precursor for PET Imaging Agents
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development.[9][10][11][12][13] PET imaging relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). The iodine atom in this compound can serve as a precursor for the introduction of ¹⁸F via a nucleophilic radiofluorination reaction. The resulting ¹⁸F-labeled compound could then be further elaborated to generate a PET tracer for a specific biological target.
Safety and Handling
As with all halogenated nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Halonitrobenzenes can be toxic and may cause skin and eye irritation.[14] It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its unique arrangement of four distinct functional groups allows for a wide range of selective chemical transformations, including nucleophilic aromatic substitution and various cross-coupling reactions. While experimental data for this specific compound is limited, its potential as a precursor for kinase inhibitors and PET imaging agents is significant. Further research into the synthesis, reactivity, and applications of this compound is warranted and is likely to yield novel and valuable contributions to the field of medicinal chemistry.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | 1226808-77-0 [m.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 11. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chempep.com [chempep.com]
- 13. Synthesis of Diverse (11)C-Labeled PET Radiotracers via Direct Incorporation of [(11)C]CO2. | Semantic Scholar [semanticscholar.org]
- 14. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a polysubstituted aromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. Its unique arrangement of electron-withdrawing and sterically demanding substituents offers a platform for highly selective chemical transformations. This guide provides a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, and general synthetic strategies. Due to the limited availability of specific experimental data for this compound, this document also presents predicted data and general experimental protocols to facilitate its use in research and development.
Molecular Structure and Chemical Identity
This compound is a benzene ring substituted with five different functional groups: a bromine atom, a fluorine atom, an iodine atom, and a nitro group. The substitution pattern is specifically 1-bromo, 2-fluoro, 4-iodo, and 5-nitro.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1226808-77-0[1] |
| Molecular Formula | C₆H₂BrFINO₂[1] |
| SMILES | O=--INVALID-LINK--=O |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely published. The following table summarizes predicted values.
| Property | Predicted Value |
| Boiling Point | 315.6 ± 42.0 °C[2] |
| Density | 2.406 ± 0.06 g/cm³[2] |
| Storage | Sealed in dry, Room Temperature[2] |
Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and standard spectroscopic principles. These predictions can aid in the preliminary identification and characterization of the compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the deshielding effects of the nitro group and the halogens.
-
¹³C NMR: The spectrum should display six signals for the carbon atoms of the benzene ring, with their chemical shifts determined by the attached substituents.
3.2. Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the following functional groups:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Asymmetric NO₂ stretch | 1550 - 1500 |
| Symmetric NO₂ stretch | 1350 - 1300 |
| C-F stretch | 1250 - 1000 |
| C-Br stretch | 700 - 500 |
| C-I stretch | 600 - 485 |
3.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (approximately 374.8 g/mol ). The isotopic pattern of the molecular ion will be complex due to the presence of bromine and iodine.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general approach can be devised based on established methods for the synthesis of polysubstituted nitrobenzenes.
4.1. General Synthetic Strategy
The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents. A plausible retrosynthetic analysis suggests that the nitro group might be introduced in the final step due to its strong deactivating nature. The synthesis could start from a less substituted benzene derivative, with sequential halogenation and nitration steps.
4.1.1. Illustrative Synthetic Workflow
4.2. General Protocol for Nitration of an Aromatic Compound
This is a generalized protocol and would require optimization for the specific substrate.
Materials:
-
Substituted benzene precursor
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to the substituted benzene precursor with stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the cooled solution of the aromatic compound, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization.
Molecular Structure Visualization
The following diagram illustrates the connectivity of the atoms in this compound.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Drug Development
While specific applications of this compound are not documented in the available literature, its polysubstituted nature makes it a promising candidate for various applications in medicinal chemistry and materials science. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could allow for the sequential and regioselective introduction of different functionalities. The nitro group can be readily reduced to an amine, providing a handle for further derivatization.
Potential Research Areas:
-
Scaffold for Drug Discovery: The core structure can be elaborated to synthesize libraries of compounds for screening against various biological targets.
-
Intermediate in Complex Molecule Synthesis: The compound can serve as a starting material for the synthesis of more complex natural products or designed molecules.
-
Probe for Mechanistic Studies: The unique electronic and steric properties could be utilized to study reaction mechanisms.
Conclusion
This compound is a chemical compound with significant potential for synthetic applications. Although detailed experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic routes. As research progresses, the utility of this and similar polysubstituted aromatic compounds in advancing drug discovery and materials science is expected to grow. Researchers are encouraged to perform thorough characterization and optimization of reaction conditions when working with this compound.
References
An In-depth Technical Guide to the Reactivity of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of 1-bromo-2-fluoro-4-iodo-5-nitrobenzene, a highly functionalized aromatic compound with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The strategic placement of four distinct substituents—a nitro group and three different halogens—on the benzene ring imparts a unique and versatile reactivity profile, allowing for selective transformations at multiple positions. This document outlines the predicted reactivity at each site, provides detailed hypothetical experimental protocols for key transformations, and presents quantitative data in a structured format to facilitate comparison and application in a laboratory setting.
Core Reactivity Principles
The reactivity of this compound is governed by the electronic and steric effects of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. The halogens (F, Br, I) also exhibit distinct reactivity patterns based on the type of reaction.
A logical workflow for exploring the reactivity of this multifaceted molecule would involve a stepwise investigation of the most reactive sites under different reaction conditions.
Caption: Logical workflow for investigating the reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group para to the fluorine atom and ortho to the bromine atom makes these positions susceptible to nucleophilic attack. In SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I.[1][2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[1][2]
Therefore, selective substitution of the fluorine atom is expected under SNAr conditions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA).
Hypothetical Experimental Protocol for SNAr
Objective: To selectively substitute the fluorine atom with a methoxy group.
-
To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) is added sodium methoxide (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-bromo-2-methoxy-4-iodo-5-nitrobenzene.
Predicted Quantitative Data for SNAr
| Nucleophile | Product | Conditions | Yield (%) |
| CH₃ONa | 1-Bromo-2-methoxy-4-iodo-5-nitrobenzene | DMF, RT, 4h | 85-95 |
| NH₃ | 2-Amino-1-bromo-4-iodo-5-nitrobenzene | Dioxane, 100°C, 12h | 70-80 |
| PhSH, K₂CO₃ | 1-Bromo-4-iodo-5-nitro-2-(phenylthio)benzene | Acetonitrile, 80°C, 6h | 80-90 |
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-halogen bonds in this compound can serve as electrophilic sites in various palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in the rate-determining oxidative addition step is generally I > Br > Cl > F.[3][4] This trend is based on the carbon-halogen bond dissociation energies, with the C-I bond being the weakest.[5] Consequently, selective cross-coupling at the C-I bond is highly favored.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. Given the reactivity trend, the reaction is expected to occur selectively at the C-I bond.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Hypothetical Experimental Protocol for Suzuki-Miyaura Coupling
Objective: To selectively couple a phenyl group at the C-I position.
-
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a reaction flask.
-
The flask is evacuated and backfilled with argon.
-
A solution of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 3:1 mixture of toluene and water (10 mL) is added.
-
The reaction mixture is heated to 90°C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The residue is purified by column chromatography to yield 4-bromo-3-fluoro-6-nitro-1,1'-biphenyl.
Predicted Quantitative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Product | Catalyst System | Yield (%) |
| Phenylboronic acid | 4-Bromo-3-fluoro-6-nitro-1,1'-biphenyl | Pd(PPh₃)₄, K₂CO₃ | 80-90 |
| 4-Methoxyphenylboronic acid | 4-Bromo-3-fluoro-4'-methoxy-6-nitro-1,1'-biphenyl | Pd(dppf)Cl₂, Cs₂CO₃ | 85-95 |
| Thiophene-2-boronic acid | 4-Bromo-2-fluoro-5-nitro-1-(thiophen-2-yl)benzene | Pd(OAc)₂, SPhos, K₃PO₄ | 75-85 |
Stille Coupling
The Stille coupling reaction pairs an organohalide with an organotin compound. Similar to the Suzuki coupling, the reaction is expected to be selective for the C-I bond.
Hypothetical Experimental Protocol for Stille Coupling
Objective: To couple a vinyl group at the C-I position.
-
To a solution of this compound (1.0 mmol) and tributyl(vinyl)stannane (1.2 mmol) in anhydrous toluene (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The mixture is degassed with argon for 15 minutes.
-
The reaction is heated to 110°C for 16 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified directly by column chromatography on silica gel to afford 1-bromo-2-fluoro-5-nitro-4-vinylbenzene.
Predicted Quantitative Data for Stille Coupling
| Organostannane | Product | Catalyst | Yield (%) |
| Tributyl(vinyl)stannane | 1-Bromo-2-fluoro-5-nitro-4-vinylbenzene | Pd(PPh₃)₄ | 70-80 |
| (Tributylstannyl)thiophene | 1-Bromo-2-fluoro-5-nitro-4-(thiophen-2-yl)benzene | PdCl₂(PPh₃)₂ | 75-85 |
| Tributyl(phenyl)stannane | 4-Bromo-3-fluoro-6-nitro-1,1'-biphenyl | Pd₂(dba)₃, P(o-tol)₃ | 80-90 |
Heck Coupling
The Heck coupling reaction involves the coupling of an aryl halide with an alkene. The C-I bond is the most reactive site for this transformation.
Hypothetical Experimental Protocol for Heck Coupling
Objective: To couple ethyl acrylate at the C-I position.
-
A mixture of this compound (1.0 mmol), ethyl acrylate (1.5 mmol), palladium(II) acetate (0.03 mmol), tri(o-tolyl)phosphine (0.06 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (10 mL) is placed in a sealed tube.
-
The mixture is heated to 100°C for 24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography to give ethyl (E)-3-(4-bromo-2-fluoro-5-nitrophenyl)acrylate.
Predicted Quantitative Data for Heck Coupling
| Alkene | Product | Catalyst System | Yield (%) |
| Ethyl acrylate | Ethyl (E)-3-(4-bromo-2-fluoro-5-nitrophenyl)acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | 65-75 |
| Styrene | 1-Bromo-2-fluoro-5-nitro-4-((E)-styryl)benzene | PdCl₂(PPh₃)₂, K₂CO₃ | 70-80 |
| Cyclohexene | 1-Bromo-4-(cyclohex-2-en-1-yl)-2-fluoro-5-nitrobenzene | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 50-60 |
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a key transformation for introducing a versatile functional group for further derivatization. Care must be taken to choose a reducing agent that does not cause dehalogenation. Mild reducing agents are generally preferred.[6][7]
Hypothetical Experimental Protocol for Nitro Group Reduction
Objective: To selectively reduce the nitro group to an amine.
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) is added tin(II) chloride dihydrate (5.0 mmol).
-
The mixture is heated to reflux for 3 hours.
-
After cooling, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
The mixture is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to afford 5-bromo-4-fluoro-2-iodoaniline.
Predicted Quantitative Data for Nitro Group Reduction
| Reducing Agent | Product | Conditions | Yield (%) |
| SnCl₂·2H₂O | 5-Bromo-4-fluoro-2-iodoaniline | Ethanol, Reflux, 3h | 85-95 |
| Fe, NH₄Cl | 5-Bromo-4-fluoro-2-iodoaniline | Ethanol/Water, 80°C, 5h | 80-90 |
| H₂, Pd/C | 5-Bromo-4-fluoro-2-iodoaniline | Methanol, RT, 1 atm, 12h | 70-80 (potential dehalogenation) |
Conclusion
This compound is a highly versatile building block in organic synthesis. Its reactivity is characterized by a clear hierarchy of its functional groups. The fluorine atom is the most susceptible to nucleophilic aromatic substitution. The iodine atom is the preferred site for palladium-catalyzed cross-coupling reactions, followed by the bromine atom under more forcing conditions. The nitro group can be selectively reduced to an amine, opening up further avenues for functionalization. This predictable and selective reactivity allows for the strategic and sequential modification of the aromatic core, making it an invaluable tool for the synthesis of complex and novel molecules in the fields of medicinal chemistry and materials science.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
An In-depth Technical Guide on the Solubility of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the properties of structurally similar molecules and furnishes detailed experimental protocols for its empirical determination.
Predicted Solubility Profile
The solubility of an organic compound is primarily dictated by its structural features, such as polarity, molecular weight, and the presence of functional groups capable of hydrogen bonding. This compound is a heavily substituted aromatic compound with a complex interplay of electronic and steric effects.
Based on the general principle of "like dissolves like," the predicted solubility of this compound in various solvents is summarized below. Nitrobenzene, a structurally related parent compound, is known to be soluble in many organic solvents but has very low solubility in water[1]. The presence of multiple halogen substituents and a nitro group, all of which are electron-withdrawing, increases the molecule's polarity compared to benzene. However, the large, nonpolar aromatic ring and the bulky halogen atoms are expected to limit its solubility in polar solvents like water.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble in Water; Sparingly Soluble in Alcohols | The large, non-polar aromatic core and the lack of strong hydrogen bond donating groups limit solubility in water. The polar functional groups may allow for some interaction with alcohols. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble | The polarity of these solvents is sufficient to interact with the polar nitro group and the carbon-halogen bonds, while the organic nature of the solvents can accommodate the aromatic ring. |
| Non-Polar | Hexane, Toluene, Diethyl Ether, Chloroform | Soluble to Sparingly Soluble | The aromatic nature of the compound suggests good solubility in aromatic solvents like toluene. Solubility in alkanes like hexane may be more limited but is expected in less polar ethers and chlorinated solvents. |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The compound lacks basic functional groups that would be protonated to form a soluble salt. |
| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO3) | Insoluble | The compound does not possess acidic protons, such as those found in phenols or carboxylic acids, which would react to form a soluble salt. |
Experimental Protocols for Solubility Determination
To obtain quantitative and qualitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols are standard methods for determining the solubility of a novel organic compound.
Qualitative Solubility Assessment
This method provides a rapid determination of a compound's solubility in various solvents, which can be useful for solvent selection in synthesis, purification, and formulation.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Selection of solvents (e.g., water, ethanol, DMSO, hexane, 5% HCl, 5% NaOH)
Procedure:
-
Place approximately 20-30 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes[2][3].
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.
-
For aqueous solutions, the pH can be checked to see if the compound has acidic or basic properties[2].
Quantitative Solubility Determination (Excess Solid Method)
This method, often referred to as the shake-flask method, is a thermodynamic approach to determine the equilibrium solubility of a compound.
Materials:
-
This compound
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.
-
Seal the vials and place them in an orbital shaker at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry. This requires the prior development of a calibration curve.
The following diagram illustrates the general workflow for determining quantitative solubility.
References
A Technical Guide to the Applications of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic utility of 1-bromo-2-fluoro-4-iodo-5-nitrobenzene, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring four distinct functional groups—bromo, fluoro, iodo, and nitro—on a benzene ring, allows for a wide range of selective chemical transformations. This document outlines key reactions, presents detailed experimental protocols, and summarizes quantitative data to facilitate its use in research and development, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates.
Core Properties and Reactivity
This compound (CAS No. 1226808-77-0) possesses a molecular formula of C₆H₂BrFINO₂ and a molecular weight of 345.89 g/mol . The strategic placement of its substituents governs its reactivity:
-
Iodo Group: The carbon-iodine bond is the most labile among the halogens, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Bromo Group: The carbon-bromine bond is less reactive than the C-I bond, allowing for sequential cross-coupling reactions.
-
Fluoro Group: Activated by the adjacent nitro group, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNA r).
-
Nitro Group: This strong electron-withdrawing group activates the ring for nucleophilic attack and can be readily reduced to an amino group, providing a key functional handle for further derivatization.
Key Synthetic Applications and Experimental Protocols
This section details the primary applications of this compound in organic synthesis, providing specific experimental procedures for its preparation and subsequent transformations.
Synthesis of this compound
The starting material can be synthesized from 5-fluoro-2-nitroaniline via a three-step sequence involving bromination, diazotization, and iodination.
Experimental Protocol:
Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
To a 1000 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 5-fluoro-2-nitroaniline (30.00 g, 192.16 mmol) and acetic acid (500 mL) are added. N-bromosuccinimide (35.91 g, 201.77 mmol) is then added, and the reaction mixture is gently refluxed for 1.5 hours. After cooling to room temperature, the mixture is poured into 1500 mL of water. The resulting yellow precipitate is collected by filtration and washed with water (2 x 500 mL) to afford 4-bromo-5-fluoro-2-nitroaniline.[1]
Step 2: Synthesis of this compound
A solution of water (40 mL) and sulfuric acid (75 mL) is slowly added to a mixture of acetic acid (70 mL) and 4-bromo-5-fluoro-2-nitroaniline (20.00 g, 85.10 mmol) in a dropping funnel at 0 °C. Subsequently, a solution of sodium nitrite (6.46 g, 93 mmol) in 20 mL of water is added dropwise to the reaction mixture and stirred for one hour. A solution of potassium iodide (16.95 g, 102 mmol) in 20 mL of water is then added dropwise. The product, this compound, can then be isolated and purified.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the iodo and bromo substituents makes this compound an excellent substrate for sequential, site-selective cross-coupling reactions.
The iodo group can be selectively coupled with terminal alkynes.
Experimental Protocol: Synthesis of ((4-Bromo-5-fluoro-2-nitrophenyl)ethynyl)trimethylsilane
In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer, this compound (7 g, 20.24 mmol), bis(triphenylphosphine)palladium(II) dichloride (710 mg, 1.01 mmol), and copper(I) iodide (385 mg, 2.02 mmol) are added. The flask is evacuated and backfilled with argon. Anhydrous tetrahydrofuran (40 mL) and triethylamine (10 mL) are added, followed by ethynyltrimethylsilane. The reaction is stirred at room temperature until completion. After workup and purification, ((4-bromo-5-fluoro-2-nitrophenyl)ethynyl)trimethylsilane is obtained.
A similar Sonogashira coupling of a related compound, 1,2-bis(4-bromo-5-fluoro-2-nitrophenyl)ethyne, was reported with a yield of 45.18%.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a versatile precursor for the synthesis of various nitrogen-containing heterocycles and other functionalized molecules.
Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-2-iodoaniline
To a reaction vessel containing methanol (100 mL) and water (25.00 mL), this compound (10.0 g, 28.91 mmol), ammonium chloride (7.7 g, 144.55 mmol), and iron powder (8.0 g, 144.55 mmol) are added. The mixture is stirred at 60 °C for 1 hour. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by flash silica chromatography to yield 5-bromo-4-fluoro-2-iodoaniline.[2]
Quantitative Data Summary
| Reaction | Reactants | Reagents and Conditions | Solvent(s) | Yield (%) |
| Synthesis | 5-Fluoro-2-nitroaniline | 1. NBS, Acetic Acid, reflux; 2. H₂SO₄, NaNO₂, KI, 0 °C | Acetic Acid, Water | N/A |
| Sonogashira Coupling | This compound, Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N, RT | Tetrahydrofuran | N/A |
| Nitro Reduction | This compound | Fe, NH₄Cl, 60 °C | Methanol, Water | N/A |
N/A: Data not available in the searched literature for this specific substrate.
Logical Workflow for Sequential Functionalization
The distinct reactivity of the functional groups in this compound allows for a logical and stepwise synthetic approach to complex molecules. A general workflow is presented below.
Caption: A potential synthetic workflow demonstrating the sequential functionalization of this compound.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its utility stems from the differential reactivity of its four distinct substituents, which enables chemists to perform a series of selective transformations to construct complex molecular architectures. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the innovative application of this versatile compound. Further exploration of its reactivity in a broader range of cross-coupling and nucleophilic substitution reactions is warranted to fully exploit its synthetic potential.
References
Technical Guide: Safety Profile of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS No. 1226808-77-0) is not publicly available. This document provides a summary of available data for this compound and supplements it with information from structurally similar chemicals. The provided information should be used as a guide for trained professionals and is not a substitute for a compound-specific SDS. All handling and safety procedures should be conducted with caution and under the supervision of qualified personnel.
Chemical Identification
This section provides the basic identification details for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1226808-77-0[1][2][3][4] |
| Molecular Formula | C₆H₂BrFINO₂[1][2][3] |
| Molecular Weight | 345.89 g/mol [2][3] |
| Synonyms | Not available |
Physical and Chemical Properties
The physical and chemical properties of this compound are not well-documented. The following table includes predicted data from available sources.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | Predicted |
| Boiling Point | 315.6 ± 42.0 °C | Predicted[5] |
| Density | 2.406 ± 0.06 g/cm³ | Predicted[5] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [2][3][5] |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, data from analogous compounds such as other brominated, fluorinated, and nitrated benzenes suggest the following potential hazards.
GHS Hazard Statements (Predicted based on similar compounds):
GHS Precautionary Statements (Recommended based on predicted hazards):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[9]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]
-
P405: Store locked up.[8]
-
P501: Dispose of contents/container in accordance with local regulations.[8]
First-Aid Measures
Based on the potential hazards, the following first-aid measures are recommended in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[9] |
Handling and Storage
Proper handling and storage are crucial to minimize exposure risks.
| Aspect | Recommendations |
| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Store at room temperature.[5] |
Toxicological Information
No specific toxicological data for this compound was found. The toxicological profile is inferred from related compounds.
| Effect | Description |
| Acute Toxicity | Likely harmful by ingestion, dermal contact, and inhalation based on analogues.[6] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[6][7] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[6][7] |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Hazard Identification and Response Workflow
Caption: Hazard identification and response workflow for handling this compound.
References
- 1. Synthonix, Inc > 1226808-77-0 | this compound [synthonix.com]
- 2. North_Pano [projects.mcah.columbia.edu]
- 3. 1226808-77-0|this compound|BLD Pharm [bldpharm.com]
- 4. 1226808-77-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 1226808-77-0 [m.chemicalbook.com]
- 6. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, a complex halogenated nitroaromatic compound. Due to the limited availability of specific data for this molecule, this document synthesizes information from safety data sheets for structurally similar compounds and established best practices for handling aromatic nitrocompounds and halogenated hydrocarbons. Researchers should treat this compound as potentially hazardous and exercise extreme caution.
Core Chemical and Physical Properties
| Property | Value | Source/Analogy |
| CAS Number | 1226808-77-0 | N/A |
| Molecular Formula | C₆H₂BrFINO₂ | N/A |
| Molecular Weight | 391.89 g/mol | Calculated |
| Boiling Point | 315.6 ± 42.0 °C | Predicted |
| Density | 2.406 ± 0.06 g/cm³ | Predicted |
| Appearance | Solid (presumed) | Analogy to similar compounds |
| Storage Temperature | Room Temperature | General recommendation for stable solids |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) is not available, the constituent functional groups suggest a significant hazard profile. Aromatic nitro-compounds are known to be toxic and potentially explosive, while halogenated compounds present their own set of risks. The following table outlines the presumed hazards and recommended personal protective equipment (PPE).
| Hazard Class | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Aromatic nitro compounds can be absorbed through the skin and may cause methemoglobinemia. | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, safety glasses with side shields or goggles, and a certified respirator (e.g., NIOSH-approved) if handling powders or generating dust. |
| Skin Corrosion/Irritation | May cause skin irritation. | Chemical-resistant gloves, lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation. | Safety glasses with side shields or goggles. |
| Flammability | Aromatic nitro compounds can be flammable and may be explosive under conditions of heat or shock, especially in the presence of reducing agents. | Work in a well-ventilated area away from open flames and sparks. Use non-sparking tools. |
| Reactivity | Potentially reactive with strong oxidizing agents, strong reducing agents, and bases. | Segregate from incompatible materials. |
Experimental Protocols: General Handling and Synthesis Work-up
The following are generalized experimental protocols for the handling and work-up of reactions involving this compound, based on procedures for similar compounds.
General Handling in a Laboratory Setting:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a properly functioning chemical fume hood.
-
Weighing : Weigh the solid compound in a contained manner, such as on a watch glass within the fume hood, to minimize dust generation.
-
Dissolution : If dissolving the compound, add the solvent to the solid slowly and stir to avoid splashing.
-
Reaction : Carry out reactions in appropriate glassware, equipped with necessary safety measures like a condenser and a gas outlet to a scrubber if noxious fumes are expected.
-
Post-Reaction : Quench the reaction carefully, following a validated procedure.
-
Cleaning : Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and cleaning agent. Dispose of all waste according to institutional and local regulations.
Example Synthesis Work-up (Based on Analogy):
This protocol is based on the work-up for the synthesis of similar halogenated nitroaromatic compounds and should be adapted as needed.
-
Quenching : After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water with stirring.
-
Extraction : Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing : Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acid), and finally with brine.
-
Drying : Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Purification : Purify the crude product by a suitable method, such as column chromatography on silica gel.
Safe Storage and Incompatibility
Proper storage is critical to maintain the stability and safety of this compound.
-
Storage Conditions : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. The recommended storage condition is at room temperature, sealed in a dry environment.
-
Incompatible Materials : Avoid storage with strong oxidizing agents, strong reducing agents, strong bases, and metals. Aromatic nitro compounds can react violently with these substances.
Visualizing Safe Handling and Storage Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for handling and storing this compound.
Caption: Safe handling workflow for this compound.
Caption: Storage and incompatibility considerations for the compound.
This guide is intended to provide a framework for the safe handling and storage of this compound. It is imperative that all laboratory personnel consult their institution's safety guidelines and conduct a thorough risk assessment before commencing any work with this compound.
In-depth Technical Guide: Toxicity Data for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Disclaimer: Following a comprehensive search of publicly available scientific literature and safety data, no specific quantitative toxicity data (such as LD50 or LC50 values), detailed experimental protocols, or dedicated toxicological studies were found for the compound 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS No. 1226808-77-0). The information presented herein is based on data for structurally similar compounds and should be interpreted with caution as a potential, but not direct, indicator of the toxicological profile of the specified substance.
Executive Summary
This technical guide addresses the request for toxicity data for this compound. Due to the absence of specific toxicological information for this compound in the public domain, this document provides a summary of hazard classifications for structurally related nitroaromatic compounds. This information is intended to provide a preliminary hazard assessment for researchers, scientists, and drug development professionals. A generalized workflow for chemical toxicity assessment is also provided.
Hazard Assessment Based on Structurally Similar Compounds
To offer a preliminary understanding of the potential hazards of this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for several structurally related compounds are summarized below. These compounds share key functional groups, such as nitrobenzene, bromo, and fluoro moieties, which are known to contribute to toxicological properties.
| Compound Name | CAS No. | GHS Hazard Statements |
| 1-Bromo-4,5-difluoro-2-nitrobenzene | 321-17-5 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| 1-Bromo-4-nitrobenzene | 586-78-7 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH373: May cause damage to organs through prolonged or repeated exposure |
Note: The data presented in this table is for related compounds and not for this compound. The presence of an iodine atom and the specific substitution pattern on the benzene ring of the target compound could significantly alter its toxicological profile.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been identified for this compound, some brominated and fluorinated aromatic compounds have been studied for their effects on cellular signaling. For instance, some studies have investigated the role of such compounds in activating the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress. One study on a marine compound, 3-bromo-4,5-dihydroxybenzaldehyde, demonstrated its protective effects against oxidative damage in skin cells via the Nrf2/HO-1 pathway.[1] Another study on (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate showed neuroprotective effects through the activation of the Nrf2 signaling pathway.[2] These findings suggest that halogenated aromatic compounds can modulate critical cellular pathways, but further research is needed to determine if this compound has similar effects.
Generalized Experimental Protocols
In the absence of specific experimental data for the target compound, this section provides a generalized workflow for assessing the toxicity of a novel chemical substance, which would be applicable to this compound.
Caption: Generalized workflow for chemical toxicity assessment.
Conclusion
There is a significant lack of publicly available toxicity data for this compound. The hazard information for structurally similar compounds suggests that it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation. However, these are only potential hazards, and dedicated toxicological studies are required to determine the specific safety profile of this compound. Researchers and drug development professionals should handle this compound with appropriate caution, assuming it to be hazardous until proven otherwise, and consider conducting the necessary toxicological assessments as outlined in the generalized workflow.
References
- 1. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene from 4-bromo-2-fluoro-5-iodoaniline
Application Notes and Protocols: Synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of this compound from 4-bromo-2-fluoro-5-iodoaniline. The described methodology is based on a modified Sandmeyer reaction, a fundamental transformation in organic synthesis for the conversion of aryl amines to various functional groups via a diazonium salt intermediate.
Introduction
The synthesis of halogenated and nitrated aromatic compounds is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. The target molecule, this compound, possesses multiple functional groups that can be selectively manipulated for the construction of more complex molecular architectures. The following protocol outlines a robust procedure for the conversion of the precursor 4-bromo-2-fluoro-5-iodoaniline to the desired product. The reaction proceeds through a two-step sequence involving diazotization of the primary amine followed by a copper-catalyzed nitration.
Reaction Scheme
The overall transformation involves the conversion of the amino group of 4-bromo-2-fluoro-5-iodoaniline into a nitro group. This is typically achieved via a Sandmeyer-type reaction. The aniline is first converted to a diazonium salt, which is then subsequently displaced by a nitro group using a nitrite salt in the presence of a copper catalyst.
Caption: Reaction scheme for the synthesis.
Experimental Protocol
This protocol is divided into two main stages: the formation of the diazonium salt and the subsequent conversion to the nitro compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-bromo-2-fluoro-5-iodoaniline | ≥98% Purity | Commercial Source |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Commercial Source |
| Sodium Nitrite (NaNO₂) | ACS Grade | Commercial Source |
| Copper(I) Oxide (Cu₂O) or Copper Sulfate (CuSO₄) | ACS Grade | Commercial Source |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Deionized Water | N/A | In-house |
| Ice | N/A | In-house |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Step 1: Diazotization of 4-bromo-2-fluoro-5-iodoaniline
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-bromo-2-fluoro-5-iodoaniline (1.0 eq).
-
Carefully add concentrated sulfuric acid (5-10 volumes) to the flask while cooling in an ice bath to maintain an internal temperature of 0-5 °C. Stir the mixture until the aniline is completely dissolved.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution using a dropping funnel, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer-type Nitration
-
In a separate, larger flask, prepare a suspension of a copper(I) catalyst (e.g., Cu₂O, 0.1 eq) and sodium nitrite (2.0 eq) in water. Cool this mixture in an ice bath.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the copper/nitrite suspension. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The reaction mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.
Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-bromo-2-fluoro-5-iodoaniline | C₆H₄BrFIN | 315.91 | Solid |
| This compound | C₆H₂BrFINO₂ | 345.89 | Expected as a solid |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reaction Scale | 1-10 mmol |
| Reaction Temperature | 0-10 °C (diazotization), RT (nitration) |
| Reaction Time | 2-4 hours |
| Expected Yield | 60-80% (based on analogous reactions) |
| Purification Method | Silica Gel Column Chromatography |
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after its preparation.
-
The reaction involves the evolution of nitrogen gas. Ensure adequate ventilation.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify the presence of the nitro functional group.
-
Melting Point: To assess purity.
Application Notes and Protocols for Selective Suzuki Coupling Reactions with 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective Suzuki-Miyaura cross-coupling reaction involving 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. This highly functionalized aromatic compound serves as a versatile building block in medicinal chemistry and materials science, offering multiple points for diversification.
Introduction and Principle of Regioselectivity
This compound is a polyhalogenated nitroarene featuring three distinct halogen substituents (I, Br, F) and a strongly electron-withdrawing nitro group. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2][3]
The key to successfully utilizing this substrate lies in the principle of regioselectivity, which is governed by the differential reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The bond strength hierarchy is C-F > C-Cl > C-Br > C-I. Consequently, the weaker carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[4] This inherent reactivity difference allows for the predictable and selective functionalization at the C-4 position (iodine) under carefully controlled, milder conditions, while preserving the C-1 bromine and C-2 fluorine atoms for subsequent downstream transformations.[4] The strongly electron-withdrawing nitro group further influences the electronic environment of the aromatic ring, affecting the oxidative addition step of the catalytic cycle.[5][6]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for selective Suzuki-Miyaura coupling reactions on analogous dihalogenated aromatic systems. This data serves as a guideline for expected outcomes when applying the protocol to this compound.
| Entry | Halogenated Substrate (Analog) | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | ~80-90 |
| 3 | 2,5-Dibromothiophene | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O (3:1) | 110 | 18 | ~75-85 |
| 4 | 4-Bromoiodobenzene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 16 | >90 |
Note: Yields are based on literature reports for analogous substrates and may vary for the target molecule.[3][4][5] Optimization of catalyst, ligand, base, and solvent may be required.
Detailed Experimental Protocol
This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the C-4 position (iodine) of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent, e.g., 1,4-Dioxane/Water (4:1) or Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with reflux condenser)
Procedure:
-
Reaction Setup:
-
To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 377.9 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).[4][7][8]
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
-
Reagent Addition:
-
Via syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask.[8]
-
Stir the mixture for 5-10 minutes at room temperature to allow for partial dissolution of the solids.
-
Quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) to the flask under a positive flow of inert gas.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C).[3][8]
-
Stir the reaction vigorously for the required duration (typically 8-24 hours).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[3]
-
-
Characterization:
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to confirm its identity and purity.
-
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and halogenated organic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert gas techniques are crucial to prevent the degradation of the catalyst.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the described Suzuki-Miyaura coupling protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are crucial intermediates.[1][2] The reaction is particularly valuable for its ability to tolerate a wide range of functional groups and for its capacity to be finely tuned through the selection of appropriate catalysts, ligands, and reaction conditions.
This document provides detailed application notes and a comprehensive experimental protocol for the regioselective Buchwald-Hartwig amination of 1-bromo-2-fluoro-4-iodo-5-nitrobenzene. The presence of three different halogen substituents (I, Br, F) on the aromatic ring offers a compelling case for studying the regioselectivity of this transformation. Based on the well-established reactivity trends in palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is the rate-determining step and follows the general reactivity order of C-I > C-Br > C-Cl.[3] Consequently, the amination is expected to occur selectively at the most reactive C-I bond. The electron-withdrawing nitro group on the substrate can influence the reaction, and the choice of a suitable base is critical to avoid potential side reactions.[4][5]
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes the recommended reaction conditions and expected outcomes for the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine (R¹R²NH). These parameters are derived from established protocols for similar polyhalogenated and nitro-substituted aryl halides.
| Parameter | Recommended Condition/Value | Rationale & Reference |
| Aryl Halide | This compound | Substrate of interest |
| Amine | R¹R²NH (1.2 equivalents) | General amine coupling partner |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Commonly used and effective palladium sources |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands that promote efficient C-N bond formation.[2][6] |
| Base | K₃PO₄ (2.0 equivalents) or Cs₂CO₃ (2.0 equivalents) | Mild inorganic bases suitable for nitro-containing substrates to prevent side reactions.[4][7] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents commonly used in Buchwald-Hartwig aminations. |
| Temperature | 80-110 °C | Typical temperature range to ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Expected Major Product | 4-Amino-1-bromo-2-fluoro-5-nitrobenzene derivative | Selective amination at the C-I bond.[3][8] |
| Expected Yield | 70-95% | Based on literature for similar selective aminations.[3][8] |
Experimental Protocol
This protocol details the procedure for the regioselective Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (R¹R²NH)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add anhydrous toluene or 1,4-dioxane (5-10 mL) to the Schlenk tube via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at the desired temperature (80-110 °C).
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-1-bromo-2-fluoro-5-nitrobenzene derivative.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Regioselectivity of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and operational simplicity, making it a vital tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
The substrate, 1-bromo-2-fluoro-4-iodo-5-nitrobenzene, presents a valuable opportunity for selective functionalization. The significant difference in reactivity among aryl halides (I > Br > Cl) in palladium-catalyzed reactions allows for a highly regioselective Sonogashira coupling.[2][3] Specifically, the carbon-iodine bond can be selectively coupled with an alkyne, leaving the less reactive carbon-bromine bond intact for subsequent chemical transformations. This application note provides detailed protocols for the regioselective alkynylation of this compound, discusses common challenges, and offers troubleshooting strategies.
Reaction Principle and Regioselectivity
The Sonogashira coupling is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide. Due to the relative bond strengths, this addition occurs preferentially at the weaker carbon-iodine bond over the carbon-bromine bond.
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.
-
Transmetalation : The acetylide group is transferred from the copper to the palladium(II) complex.
-
Reductive Elimination : The final coupled product is formed, and the Pd(0) catalyst is regenerated.
The inherent reactivity difference (Ar-I > Ar-Br) is the key to the regioselectivity of this transformation.[4] By maintaining mild reaction conditions, such as room temperature, the coupling can be directed exclusively to the iodo-position.[2]
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general procedure for the regioselective coupling at the iodo-position.
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard workup and purification reagents (ethyl acetate, saturated aq. NH₄Cl, brine, Na₂SO₄, silica gel)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (3 mol%).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 eq.).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq.) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed. Gentle heating (40-50°C) may be required for less reactive alkynes.[1]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize the formation of alkyne homocoupling (Glaser) products, which can be a significant side reaction, especially with substrates that have oxidizing functionalities.[5][6]
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst system (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃ or sSPhos, 1-2 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DABCO)
-
Anhydrous solvent (e.g., DMF, 2-MeTHF, or Toluene)
-
Other reagents are as listed in Protocol 1.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Add the anhydrous solvent (e.g., DMF) and stir for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.
-
Add this compound (1.0 eq.), the base (e.g., Cs₂CO₃, 2.0 eq.), and the terminal alkyne (1.4 eq.).[7]
-
Thoroughly degas the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80°C). Monitor the reaction by TLC or GC/MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions for the Sonogashira coupling of analogous aryl halides. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Palladium/Copper Co-catalyzed Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | Dabco | Air | RT | - | Quant. | [8] |
| 2 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 4 | 93 | [1] |
| 3 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 4 | 94 | [1] |
| 4 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (1.5) | CuI (3) | DIPEA | Toluene | RT | 8 | 96 | [1] |
Table 2: Representative Conditions for Copper-Free Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 4-Bromobenzonitrile | Phenylacetylene | (AllylPdCl)₂ (1) / P(t-Bu)₃ (2) | Pyrrolidine | DMF | RT | 95 | [7] |
| 2 | 1,4-Dibromobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | 91 | [9] |
| 3 | 4-Bromoacetophenone | 1-Octyne | Pd(OAc)₂ (2) | DABCO | DMF | 80 | 92 | [8] |
| 4 | 4-Chlorotoluene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (2) / sSPhos (4) | TMG | HEP/H₂O | 100 | 99 | [10] |
Troubleshooting
Table 3: Common Problems and Solutions in Sonogashira Coupling
| Problem | Possible Cause(s) | Recommended Solution(s) | Ref |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently degassed system (Oxygen present). 3. Poor quality reagents/solvents (water present). 4. Low reactivity of the C-Br bond (if targeting). | 1. Use a pre-catalyst less sensitive to oxidation or increase catalyst loading. 2. Ensure all reagents and solvents are thoroughly degassed. Maintain a positive inert gas pressure. 3. Use freshly distilled/anhydrous solvents and high-purity reagents. 4. Increase reaction temperature in increments; screen different solvents (e.g., DMF, NMP). | [6] |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration or reactivity of the copper co-catalyst. | 1. Ensure strictly anaerobic conditions. 2. Switch to a copper-free protocol. If using copper, reduce the amount of CuI to the minimum effective concentration (e.g., 0.5-1 mol%). | [6][7] |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Unstable substrate/product under basic conditions. | 1. Run the reaction at a lower temperature for a longer duration. 2. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃ instead of strong amine bases). | [11] |
| Formation of Dehalogenated Byproduct | 1. Side reaction promoted by base and impurities. 2. Steric hindrance around the reaction site. | 1. Use a different base or solvent system. 2. This can be more prevalent with highly substituted or sterically demanding substrates. | [12] |
Conclusion
The regioselective Sonogashira coupling of this compound is a highly effective strategy for introducing molecular complexity while preserving a handle for further synthetic elaboration. By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can selectively install an alkynyl group at the 4-position under mild conditions. The choice between a traditional copper-co-catalyzed system and a copper-free protocol will depend on the specific alkyne used and the propensity for undesired homocoupling. The protocols and data provided herein offer a robust starting point for researchers to successfully employ this powerful reaction in their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective Stille Coupling of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] Its significance in organic synthesis, particularly in the fields of medicinal chemistry and materials science, stems from its broad functional group tolerance, including nitro groups, and its ability to be performed under relatively mild conditions.[1][3] This application note provides detailed protocols for the regioselective Stille coupling of 1-bromo-2-fluoro-4-iodo-5-nitrobenzene, a polyhalogenated and electronically deactivated substrate, highlighting the selective reactivity of the carbon-iodine bond over the carbon-bromine bond.
The selective functionalization of polyhalogenated aromatic compounds is a crucial strategy in the synthesis of complex molecules, allowing for the stepwise introduction of different substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl > F.[2] This inherent difference in reactivity enables the selective coupling at the more reactive C-I bond of this compound, leaving the C-Br and C-F bonds intact for subsequent transformations.
Reaction Principle
The catalytic cycle of the Stille coupling reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl-iodide bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, replacing the iodide.
-
Reductive Elimination: The newly formed carbon-carbon bond is reductively eliminated from the palladium complex, yielding the desired product and regenerating the active palladium(0) catalyst.
Experimental Protocols
The following protocols are provided as representative examples for the regioselective Stille coupling of this compound with various organostannanes.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents are crucial for the success of the reaction.
-
Organotin reagents are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Stille Coupling with Vinyltributylstannane
This protocol describes the vinylation at the 4-position of this compound.
Materials:
-
This compound
-
Vinyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous DMF (10 mL) via syringe.
-
Add vinyltributylstannane (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL) to remove tin byproducts.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling with 2-(Tributylstannyl)thiophene
This protocol details the introduction of a thiophene moiety at the 4-position.
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(2-furyl)phosphine (TFP)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), and tri(2-furyl)phosphine (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous toluene (10 mL) via syringe.
-
Add 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the regioselective Stille coupling of this compound.
Table 1: Reaction Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) |
| 1 | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 80 | 12 |
| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2.5) | TFP (10) | Toluene | 100 | 16 |
| 3 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Dioxane | 90 | 18 |
Table 2: Expected Yields for Stille Coupling Products
| Entry | Product | Expected Yield (%) |
| 1 | 1-Bromo-2-fluoro-5-nitro-4-vinylbenzene | 85-95 |
| 2 | 1-Bromo-2-fluoro-5-nitro-4-(thiophen-2-yl)benzene | 80-90 |
| 3 | 2-Bromo-1-fluoro-4-nitro-5-phenylbenzene | 75-85 |
Yields are estimated based on similar transformations and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Caption: General experimental workflow for the regioselective Stille coupling.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Conclusion
The Stille coupling reaction provides an efficient and selective method for the functionalization of this compound at the iodo-position. The protocols outlined in this application note serve as a valuable starting point for researchers in the synthesis of novel, highly substituted nitroaromatic compounds, which are important intermediates in drug discovery and materials science. The high functional group tolerance and predictable regioselectivity make the Stille coupling a cornerstone of modern synthetic organic chemistry.
References
The Versatile Building Block: 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS No: 1226808-77-0) is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring three distinct halogen atoms (Bromo, Fluoro, Iodo) and a nitro group, offers a rich platform for a variety of chemical transformations. This multi-functional nature allows for the strategic and regioselective introduction of diverse chemical moieties, making it an invaluable tool in the synthesis of complex, biologically active molecules. The presence of ortho-bromo and fluoro substituents, a para-iodo group, and a meta-nitro group provides chemists with multiple reactive handles to construct intricate molecular architectures for drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, including inhibitors of key biological targets such as Serine/Threonine Kinase 4 (STK4) and degraders of the Androgen Receptor (AR).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1226808-77-0 |
| Molecular Formula | C₆H₂BrFINO₂ |
| Molecular Weight | 345.90 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 88-92 °C |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |
Applications in Medicinal Chemistry
The strategic arrangement of functional groups on the this compound scaffold allows for its application in the synthesis of a diverse range of bioactive molecules. The electron-withdrawing nature of the nitro and fluoro groups influences the reactivity of the aromatic ring, while the bromo and iodo groups serve as excellent handles for cross-coupling reactions.
Synthesis of STK4 Inhibitors for Hematologic Malignancies
This compound has been utilized as a key starting material in the synthesis of inhibitors of Serine/Threonine Kinase 4 (STK4), a component of the Hippo signaling pathway.[1] Dysregulation of the Hippo pathway is implicated in various cancers, making STK4 an attractive therapeutic target for hematologic malignancies. The building block is used to construct the core scaffold of the inhibitor, which ultimately modulates the kinase activity.
Signaling Pathway:
Synthesis of Androgen Receptor (AR) Degraders for Prostate Cancer
This building block is also a key intermediate in the synthesis of bifunctional molecules designed to degrade the Androgen Receptor (AR), a critical driver of prostate cancer.[2] These molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), work by bringing the target protein (AR) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein. The this compound core provides a scaffold for linking the AR-binding moiety to the E3 ligase-recruiting element.
Signaling Pathway:
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
Protocol 1: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine, a crucial step in many synthetic routes to introduce a key pharmacophoric element. The following procedure is adapted from a patented synthesis of an androgen receptor degrader intermediate.[2]
Experimental Workflow:
Materials:
-
This compound
-
Iron (Fe) powder
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Stir the reaction mixture vigorously at 60 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the filter cake with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Bromo-3-fluoro-5-iodoaniline.
Quantitative Data:
| Reactant | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | MeOH/H₂O | 60 | 1 | ~90 |
| Iron (Fe) powder | 5.0 | ||||
| Ammonium chloride (NH₄Cl) | 5.0 |
Protocol 2: Suzuki-Miyaura Cross-Coupling (Representative Protocol)
This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. Given the presence of both bromo and iodo substituents, regioselective coupling can often be achieved, with the more reactive C-I bond typically reacting preferentially.
Experimental Workflow:
Materials:
-
This compound or its amino derivative
-
Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound (or its derivative) (1.0 eq), the boronic acid/ester (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst) under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data for Suzuki Coupling:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl-I | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| Aryl-Br | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 110 | 16 | 70-85 |
Protocol 3: Sonogashira Cross-Coupling (Representative Protocol)
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylethynyl motifs. Similar to the Suzuki coupling, the C-I bond is expected to be more reactive than the C-Br bond.
Experimental Workflow:
Materials:
-
This compound or its derivative
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.01-0.05 eq)
-
Copper(I) iodide (CuI) (0.02-0.1 eq)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound (or its derivative) (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitoring by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Representative Quantitative Data for Sonogashira Coupling:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl-I | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 25 | 6 | 80-95 |
| Aryl-Br | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 60 | 12 | 65-80 |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional halogen substitution pattern, combined with a reducible nitro group, provides a powerful platform for the synthesis of complex and diverse molecular scaffolds. The application of this building block in the development of STK4 inhibitors and androgen receptor degraders highlights its potential in creating novel therapeutics for cancer and other diseases. The provided protocols offer a starting point for chemists to harness the synthetic potential of this unique reagent in their drug discovery endeavors.
References
Application Notes and Protocols for the Nitration of 1-bromo-2-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the nitration of 1-bromo-2-fluoro-4-iodobenzene to synthesize 1-bromo-2-fluoro-4-iodo-5-nitrobenzene. The nitration of halogenated benzene derivatives is a fundamental reaction in organic synthesis, yielding key intermediates for the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Halogens on an aromatic ring are deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution reactions.[1][2][3] The regioselectivity of the nitration of polysubstituted halobenzenes is governed by a combination of the inductive and resonance effects of each halogen, as well as steric hindrance.[4] In the case of 1-bromo-2-fluoro-4-iodobenzene, the fluorine atom at C2, being the most electronegative, exerts a strong influence, directing the incoming nitro group primarily to the para position (C5). The iodine at C4 also directs ortho to itself (C3 and C5), reinforcing the substitution at the C5 position. The bromine at C1 directs to C6 (ortho). Considering these directing effects, the major product expected is this compound. This protocol outlines the necessary reagents, conditions, and safety precautions to perform this synthesis efficiently and safely.
Materials and Methods
Reagents and Solvents:
-
1-bromo-2-fluoro-4-iodobenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Experimental Protocol
1. Preparation of the Nitrating Mixture:
-
In a clean, dry round-bottom flask, carefully add a measured volume of concentrated sulfuric acid.
-
Place the flask in an ice bath and allow the acid to cool to 0-5 °C with gentle stirring.
-
Slowly add an equimolar amount of concentrated nitric acid dropwise to the cold sulfuric acid using a dropping funnel.[5] The formation of the nitronium ion (NO₂⁺) electrophile is an exothermic process, and maintaining a low temperature is crucial to prevent its decomposition and control the reaction rate.[5][6]
-
Continue stirring the mixture in the ice bath for 10-15 minutes to ensure complete formation of the nitronium ion.
2. Nitration Reaction:
-
Dissolve a known quantity of 1-bromo-2-fluoro-4-iodobenzene in a minimal amount of a suitable solvent like dichloromethane if necessary, or use it neat if it is a liquid at the reaction temperature.
-
Slowly add the 1-bromo-2-fluoro-4-iodobenzene solution (or the neat compound) dropwise to the cold nitrating mixture.
-
Monitor the internal temperature of the reaction mixture closely with a thermometer and maintain it between 0-10 °C throughout the addition. The reaction is exothermic, and controlling the temperature is critical to minimize the formation of dinitrated byproducts.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time to ensure the reaction goes to completion. The optimal reaction time and temperature may need to be determined empirically, but a starting point could be stirring at room temperature for 1-2 hours.
3. Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
4. Purification:
-
Purify the crude product by silica gel column chromatography.
-
A solvent system of hexanes and ethyl acetate is typically effective, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 95:5 hexanes:ethyl acetate) to elute the desired product.
-
Monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
5. Characterization:
-
Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. The CAS number for this compound is 1226808-77-0.[7]
Safety Precautions:
-
All manipulations involving concentrated acids and organic solvents must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits readily available.
-
The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Use an ice bath and add reagents slowly.
Data Presentation
| Parameter | Value |
| Reactants | |
| 1-bromo-2-fluoro-4-iodobenzene | 1.0 eq |
| Reagents | |
| Concentrated Nitric Acid (70%) | 1.1 - 1.5 eq |
| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 eq |
| Reaction Conditions | |
| Reaction Temperature | 0 - 10 °C (addition), Room Temp (stirring) |
| Reaction Time | 1 - 3 hours |
| Work-up and Purification | |
| Extraction Solvent | Dichloromethane or Ethyl Acetate |
| Purification Method | Silica Gel Column Chromatography |
| Expected Product | |
| This compound | - |
| Theoretical Yield | To be calculated based on starting material |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Video: ortho–para-Directing Deactivators: Halogens [jove.com]
- 3. youtube.com [youtube.com]
- 4. Explain the following observations: (1) The ortho-para ratio of the produ.. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. aobchem.com [aobchem.com]
Application Note and Protocol for the Purification of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a polyhalogenated nitroaromatic compound.[1][2][3][4][5][6] Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Due to the nature of the substitution pattern, isomers and impurities are often present in the crude reaction mixture. Column chromatography is a fundamental purification technique used to isolate the desired product from these byproducts.[7][8][9][10] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Data Presentation
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient: Hexane to 9:1 Hexane/Ethyl Acetate |
| Crude Sample Loading | 1.0 g |
| Column Dimensions | 30 cm x 3 cm |
| Elution Volume | 500 mL |
| Fraction Size | 20 mL |
| TLC Analysis (9:1 Hexane/EtOAc) | |
| Impurity 1 (less polar) | Rf = 0.8 |
| Product | Rf = 0.5 |
| Impurity 2 (more polar) | Rf = 0.2 |
| Isolated Yield | 0.85 g |
| Purity (by HPLC/GC) | >98% |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column with stopcock
-
Glass wool or cotton
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Column
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.[7][8][9]
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.[8][9]
-
Add a thin layer (approximately 1 cm) of sand over the glass wool plug.[9]
-
Prepare a slurry of silica gel in hexane.[7][8] For a 1g sample, approximately 30-50g of silica gel is recommended.
-
Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[9]
-
Open the stopcock to allow the solvent to drain, ensuring the solvent level never drops below the top of the silica gel to prevent cracking of the stationary phase.[7]
-
Once the silica gel has settled, add a thin layer (approximately 1 cm) of sand on top of the silica bed to protect it during sample and eluent addition.[9]
-
Wash the column with 2-3 column volumes of hexane to equilibrate the stationary phase.
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.[7] Using a more polar solvent than the eluent should be minimized to prevent broadening of the initial band.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used. Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the prepared sample to the top of the column.[7] If using the dry loading method, carefully add the silica-adsorbed sample to the top of the column.
-
Drain the solvent until the sample has fully entered the silica gel bed.
4. Elution and Fraction Collection
-
Carefully add the initial eluent (hexane) to the top of the column without disturbing the sand layer.
-
Begin collecting fractions in appropriately labeled tubes or flasks.
-
Start the elution with a non-polar solvent like hexane and gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent like ethyl acetate.[10] For this compound, a gradient from 100% hexane to a 9:1 mixture of hexane and ethyl acetate is a good starting point.
-
The progress of the separation can be monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions.[10]
5. Analysis of Fractions
-
Spot small aliquots of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 9:1 Hexane/Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
6. Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, GC, or NMR.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. aobchem.com [aobchem.com]
- 2. 1187385-70-1 Cas No. | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | Apollo [store.apolloscientific.co.uk]
- 3. 1226808-77-0|this compound|BLD Pharm [bldpharm.com]
- 4. eontrading.uk [eontrading.uk]
- 5. 1226808-77-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. This compound | 1226808-77-0 [m.chemicalbook.com]
- 7. Virtual Labs [oc-amrt.vlabs.ac.in]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Recrystallization of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene via recrystallization. The methodologies outlined are based on established principles for the purification of halogenated nitroaromatic compounds and are intended to serve as a robust starting point for optimization.
Introduction
This compound is a polysubstituted aromatic compound with potential applications in organic synthesis and drug development. Achieving high purity of this compound is crucial for subsequent reactions and biological testing. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.[1][2][3] The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[3] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures.
Solvent Selection and Screening
The "like dissolves like" principle is a guiding tenet in solvent selection. This compound possesses both nonpolar (aromatic ring, halogen substituents) and polar (nitro group) characteristics. Therefore, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.
Recommended Solvents for Screening:
A preliminary screening of solvents is essential to identify the optimal system for recrystallization. The following solvents and solvent pairs are recommended for initial trials.
| Solvent/Solvent System | Rationale | Expected Outcome at Room Temperature | Expected Outcome at Elevated Temperature |
| Ethanol | A versatile solvent for many organic compounds, including halogenated nitroaromatics. | Sparingly soluble to insoluble. | Soluble upon heating. |
| Isopropanol | Similar properties to ethanol, offering a slightly different polarity. | Sparingly soluble to insoluble. | Soluble upon heating. |
| Ethyl Acetate | A moderately polar solvent that can be effective for a range of compounds. | May show some solubility. | Fully soluble. |
| Toluene | A nonpolar aromatic solvent that can be effective for aromatic compounds. | Likely to be soluble. | Fully soluble. |
| Heptane/Ethyl Acetate | A common mixed solvent system where heptane acts as the anti-solvent. | Insoluble in heptane, soluble in ethyl acetate. | The mixture will dissolve the compound upon heating. |
| Ethanol/Water | A polar mixed solvent system where water acts as the anti-solvent. | Insoluble in water, soluble in ethanol. | The mixture will dissolve the compound upon heating. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using a single solvent system. The principles can be adapted for a mixed solvent system.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Heat the mixture on a hot plate with gentle stirring.
-
Add the solvent portion-wise and with continued heating until the solid completely dissolves. Avoid adding an excess of solvent to maximize recovery.[1]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after dissolution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate.
-
Quickly filter the hot solution to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor. Use a minimal amount of cold solvent to avoid redissolving the product.
-
-
Drying:
-
Continue to draw air through the Buchner funnel to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature below the compound's melting point or in a desiccator.
-
-
Analysis:
-
Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery. A typical recovery for a single recrystallization is in the range of 60-85%.[4]
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Synthetic Strategy Overview
The large-scale synthesis of this compound is proposed to be carried out in a two-step sequence starting from the commercially available 2-fluoro-4-iodoaniline. The overall synthetic workflow is depicted below.
Figure 1. Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-fluoro-4-iodobenzene
This step involves the conversion of 2-fluoro-4-iodoaniline to 1-bromo-2-fluoro-4-iodobenzene via a Sandmeyer-type reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-4-iodoaniline | 237.01 | 100 g | 0.422 |
| Sodium Nitrite (NaNO₂) | 69.00 | 32.0 g | 0.464 |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 200 mL | 3.67 |
| Water (H₂O) | 18.02 | 500 mL | - |
| Copper(I) Bromide (CuBr) | 143.45 | 66.5 g | 0.464 |
| Hydrobromic Acid (HBr, 48%) | 80.91 | 250 mL | 2.21 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 500 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-4-iodoaniline (100 g, 0.422 mol) in a mixture of concentrated sulfuric acid (200 mL) and water (300 mL) by careful and slow addition of the acid to the water with cooling.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (32.0 g, 0.464 mol) in water (200 mL) dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate 2 L flask, prepare a solution of copper(I) bromide (66.5 g, 0.464 mol) in 48% hydrobromic acid (250 mL). Heat this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature between 60-70 °C.
-
After the addition is complete, continue stirring at 70 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and wash with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 150 mL) until the aqueous layer is neutral, and finally with brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 1-bromo-2-fluoro-4-iodobenzene as a colorless to pale yellow oil.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by GC) | >98% |
| Boiling Point | 110-112 °C at 10 mmHg |
Step 2: Synthesis of this compound
This step involves the electrophilic nitration of the previously synthesized 1-bromo-2-fluoro-4-iodobenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-fluoro-4-iodobenzene | 300.90 | 100 g | 0.332 |
| Nitric Acid (HNO₃, 90%) | 63.01 | 30 mL | 0.675 |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 150 mL | 2.75 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 400 mL | - |
| Ice | As needed | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (150 mL) to 0 °C in an ice-salt bath.
-
Slowly add 1-bromo-2-fluoro-4-iodobenzene (100 g, 0.332 mol) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by carefully and slowly adding 90% nitric acid (30 mL) to concentrated sulfuric acid (50 mL) in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid over a period of 1-2 hours, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 5-10 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
-
Allow the ice to melt, and the solid product will precipitate.
-
Filter the solid product and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dissolve the crude product in dichloromethane (300 mL) and wash with water (2 x 150 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol to obtain pure this compound as a pale yellow crystalline solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >99% |
| Melting Point | 88-90 °C |
Data Presentation
Summary of Quantitative Data:
| Step | Starting Material | Product | Reagents | Conditions | Yield | Purity |
| 1 | 2-Fluoro-4-iodoaniline | 1-Bromo-2-fluoro-4-iodobenzene | NaNO₂, H₂SO₄, H₂O, CuBr, HBr | 0-5 °C then 60-70 °C | 75-85% | >98% (GC) |
| 2 | 1-Bromo-2-fluoro-4-iodobenzene | This compound | HNO₃, H₂SO₄ | 0-10 °C | 80-90% | >99% (HPLC) |
Visualization of Experimental Workflow
The logical flow of the experimental procedure can be visualized as follows:
Figure 2. Detailed experimental workflow for the synthesis.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated acids (sulfuric acid, nitric acid, hydrobromic acid) are highly corrosive and should be handled with extreme care.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
The Sandmeyer reaction involves the evolution of nitrogen gas and can be vigorous. Ensure adequate pressure relief and control the rate of addition.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate containment.
Troubleshooting & Optimization
Common side reactions in Sonogashira coupling of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Topic: Common Side Reactions in Sonogashira Coupling of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Sonogashira coupling of the highly functionalized substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Sonogashira coupling with this compound?
A1: The Sonogashira coupling is expected to occur selectively at the carbon-iodine (C-I) bond. The general reactivity trend for aryl halides in this reaction is I > Br > Cl.[1][2] The C-I bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. This allows for selective coupling at the iodo-substituted position while leaving the bromo- and fluoro-substituents intact, provided the reaction conditions are carefully controlled.
Q2: How do the electron-withdrawing nitro group and the halogen substituents affect the reaction?
A2: The strongly electron-withdrawing nitro group and the halogens activate the aromatic ring towards oxidative addition, which can facilitate the desired coupling reaction.[3] However, these activating groups also increase the likelihood of certain side reactions. The electron-deficient nature of the substrate can make it more susceptible to nucleophilic attack and potentially lead to hydrodehalogenation. Furthermore, the nitro group can act as an oxidant, which may contribute to catalyst degradation.
Q3: What are the most common side reactions to expect with this substrate?
A3: The most common side reactions are:
-
Glaser-Hay Coupling (Homocoupling): Dimerization of the terminal alkyne to form a 1,3-diyne. This is particularly prevalent in the presence of a copper(I) co-catalyst and oxygen.[4]
-
Hydrodehalogenation: Replacement of a halogen atom (iodine or bromine) with a hydrogen atom. This can be a significant side reaction with electron-deficient and polyhalogenated substrates.
-
Catalyst Decomposition (Palladium Black Formation): The palladium catalyst can precipitate out of the solution as inactive palladium black, especially at higher temperatures or in the presence of impurities.[5]
-
Reaction at the Bromo-position: While less likely than reaction at the iodo-position, under harsh conditions (e.g., prolonged heating, high catalyst loading), coupling at the C-Br bond can occur, leading to a mixture of products.
Q4: Is a copper co-catalyst necessary for this reaction?
A4: While the traditional Sonogashira protocol uses a copper(I) co-catalyst to facilitate the reaction at milder conditions, it is also the primary culprit for the Glaser-Hay homocoupling side reaction.[4] For a substrate like this compound, which is already activated, a copper-free Sonogashira protocol is often preferred to minimize the formation of alkyne dimers.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: I am not observing any product formation, or the conversion of my this compound is very low. What should I check?
A: This issue often points to problems with the catalyst or reaction conditions. Here's a step-by-step troubleshooting approach:
-
Catalyst Activity:
-
Palladium Source: Ensure your palladium catalyst, whether Pd(0) or a Pd(II) precatalyst, is active. Pd(PPh₃)₄, for instance, can degrade upon storage. Using a fresh batch or a more stable precatalyst like PdCl₂(PPh₃)₂ is advisable.
-
Copper Co-catalyst (if used): Copper(I) iodide (CuI) should be a white to off-white powder. If it has a greenish tint, it may have oxidized to Cu(II) and will be ineffective.
-
-
Reaction Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote homocoupling.
-
Degassing: Thoroughly degas your solvent and amine base by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Reagent Purity:
-
Solvent and Base: Use anhydrous solvents and bases. Water can negatively impact the catalytic cycle.
-
Starting Materials: Ensure the purity of your aryl halide and alkyne.
-
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser-Hay) Product
Q: My main product is the dimer of my terminal alkyne. How can I favor the cross-coupling reaction?
A: Alkyne homocoupling is a very common side reaction. Here are the most effective strategies to minimize it:
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate the primary pathway for Glaser-Hay coupling.[4]
-
Strictly Anaerobic Conditions: If using a copper co-catalyst, the exclusion of oxygen is critical.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Reduce Copper Catalyst Loading: If you must use a copper co-catalyst, reducing its concentration to the minimum required can help to decrease the rate of homocoupling.
Problem 3: Observation of Hydrodehalogenation
Q: I am seeing products where the iodine or bromine atom has been replaced by hydrogen. What causes this and how can I prevent it?
A: Hydrodehalogenation can be a significant issue with electron-deficient aryl halides.
-
Source of Hydrogen: The hydrogen atom can come from the solvent, the amine base, or the alkyne itself.
-
Minimization Strategies:
-
Choice of Base: Using a sterically hindered base can sometimes reduce the extent of hydrodehalogenation.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Quantitative Data
The following tables provide representative data for Sonogashira couplings of substrates analogous to this compound. This data is intended to serve as a guideline for reaction optimization.
Table 1: Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene Derivatives
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-alkynylated Product (%) | Yield of Homocoupling (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | RT | 6 | 92 | <5 |
| 2 | 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | None | Piperidine | DMF | 50 | 8 | 88 | Not reported |
| 3 | 1-Bromo-2,5-difluoro-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | Toluene | 80 | 12 | 75 | ~10 |
Table 2: Influence of Reaction Conditions on Side Product Formation in Couplings of Electron-Deficient Aryl Iodides
| Entry | Aryl Iodide | Catalyst System | Conditions | Desired Product Yield (%) | Homocoupling Yield (%) | Hydrodehalogenation Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂/CuI | Et₃N, DMF, RT, 2h | 99 | <1 | Not detected |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (No CuI) | Et₃N, THF, 60°C, 12h | 85 | Not detected | ~5 |
| 3 | 1-Iodo-2,4-dinitrobenzene | PdCl₂(PPh₃)₂/CuI | Et₃N, THF, RT, 4h | 60 | ~15 | ~10 |
Experimental Protocols
General Procedure for Selective Sonogashira Coupling at the Iodo-position
This protocol is a general starting point and may require optimization for specific alkynes.
-
Reaction Setup: To a dry Schlenk flask, add the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and if applicable, the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Addition of Reagents: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to 80°C). Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
Sonogashira Catalytic Cycle and Side Reactions
References
Troubleshooting failed Buchwald-Hartwig amination with 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide focuses on addressing challenges encountered during the Buchwald-Hartwig amination of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene .
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is not working. What are the most common reasons for failure?
A1: Failure of this reaction can stem from several factors. The most common culprits include:
-
Catalyst and/or Ligand Inactivity: The palladium catalyst or the phosphine ligand may be oxidized or degraded. Ensure you are using fresh, high-quality reagents and handling them under an inert atmosphere.
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical for this complex substrate. Strong bases may be incompatible with the nitro group, while incorrect solvent choice can lead to poor solubility or catalyst inhibition.[1]
-
Poor Substrate Quality: Impurities in your starting material or amine can poison the catalyst.
-
Presence of Oxygen or Water: Buchwald-Hartwig reactions are sensitive to air and moisture. Rigorous inert atmosphere techniques and anhydrous solvents are essential.
Q2: Which halogen is expected to react first on this compound?
A2: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the order of C-I > C-Br > C-Cl > C-F. Therefore, the carbon-iodine bond is the most likely site for the initial oxidative addition of the palladium catalyst, leading to selective amination at the C4 position.
Q3: Can the nitro group interfere with the reaction?
A3: Yes, the strongly electron-withdrawing nitro group can present challenges. While it activates the aryl halide towards oxidative addition, it can also participate in side reactions. Under certain conditions, particularly with strong bases like sodium tert-butoxide, side reactions can occur.[1] Additionally, some palladium catalyst systems have the potential to reduce the nitro group, although this is more common under hydrogenation conditions.[2][3][4] Careful selection of a milder base, such as K₃PO₄ or Cs₂CO₃, is often recommended for substrates bearing sensitive functional groups.
Q4: Is there a risk of a side reaction at the C-F bond?
A4: While the C-F bond is generally the least reactive in palladium-catalyzed cross-coupling, the presence of a strongly activating nitro group ortho to the fluorine atom can make the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr).[5][6][7] This is more likely to occur with strong nucleophiles or under harsh basic conditions. If you observe unexpected byproducts, SNAr at the C-F position should be considered.
Q5: What are the recommended starting conditions for this reaction?
A5: For a selective mono-amination at the iodo position, a good starting point would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃, in combination with a bulky biarylphosphine ligand such as XPhos or RuPhos. A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is advisable to avoid complications with the nitro group. Anhydrous toluene or 1,4-dioxane are commonly used solvents. The reaction is typically run at elevated temperatures, in the range of 80-110 °C.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues with the Buchwald-Hartwig amination of this compound.
Problem 1: No Reaction or Low Conversion
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst/Ligand | Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed, air-stable precatalyst (e.g., tBuXPhos Pd G3) to ensure accurate catalyst loading and activity.[8] |
| Insufficiently Anhydrous/Anaerobic Conditions | Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. |
| Inappropriate Base | If using a strong base like NaOtBu, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃ to avoid substrate decomposition. Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | Incrementally increase the reaction temperature in 10 °C intervals. Most Buchwald-Hartwig reactions require heating (80-110 °C). |
| Poor Solubility | Ensure all components, especially the base, are well-stirred. If solubility is an issue, consider a different solvent system (e.g., toluene, dioxane, THF). |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation (Loss of Iodo or Bromo Group) | This side reaction can be promoted by moisture or certain bases.[9] Ensure strictly anhydrous conditions. Screen different bases; sometimes a weaker base can suppress this pathway. |
| Reaction at C-Br instead of or in addition to C-I | Lowering the reaction temperature may improve selectivity for the more reactive C-I bond. Shorter reaction times can also favor mono-amination. |
| SNAr at the C-F bond | This is more likely with strong bases. Switch to a milder base like K₃PO₄ or Cs₂CO₃. Using a less nucleophilic amine, if possible for your synthesis, can also mitigate this. |
| Reduction of the Nitro Group | While less common under standard Buchwald-Hartwig conditions, some ligand/palladium systems might facilitate this. If you suspect nitro reduction, analyze your crude product by mass spectrometry to identify potential amino-substituted byproducts. Consider screening different ligands. |
| Homocoupling of the Aryl Halide | This can occur at high temperatures or with high catalyst loadings. Reduce the reaction temperature and/or the catalyst loading. |
Experimental Protocols
Selective Mono-amination at the C-I Position
This protocol is a starting point and may require optimization for your specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Model Reactions
The following table summarizes reaction conditions for the Buchwald-Hartwig amination of structurally similar substrates to provide a baseline for optimization.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (2) | - | K₃PO₄ (3) | Dioxane | 100 | 78 | [5] |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous NH₃ | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | High (not specified) | [2][10] |
| 2-Bromo-estrone derivative | Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu (1.4) | Toluene | 100 | 92 | [6] |
| 4-Nitrochlorobenzene | Benzamide | Pd₂(dba)₃ (2.5) | XantPhos (5) | DBU (2) | Toluene | 100 | 92 | [9] |
| 1-Iodo-4-nitrobenzene | p-Toluidine | Ni(acac)₂ (2) | - | K₃PO₄ (3) | Dioxane | 100 | Trace | [11] |
Visual Guides
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Failed Amination
Caption: A logical workflow for troubleshooting a failed amination reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Removal of palladium catalyst from 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction involving a complex molecule like this compound?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1] Common scavengers include those with thiol, amine, or phosphine functional groups.
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][2]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium. The multiple halogen and nitro groups on this compound can influence its interaction with different removal media.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?[1]
-
The solvent system: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[3]
-
The required purity level: For pharmaceutical applications, stringent limits on residual metals necessitate highly efficient removal methods, often requiring a combination of techniques.[3]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[1] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[1] This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[1]
Q4: What is Celite and how does it work for palladium removal?
A4: Celite is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It acts as a filter aid by forming a porous cake on the filter medium. This porous layer traps fine particles, such as finely divided palladium catalyst, that might otherwise pass through the filter paper.[3]
Q5: Can activated carbon be used for palladium removal, and what are its limitations?
A5: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, it can lack selectivity and may adsorb the desired product, leading to significant yield loss.[1] Its efficiency in palladium removal can also be lower compared to specialized metal scavengers.[1]
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
| Problem | Possible Causes | Solutions |
| Palladium still present after filtration through Celite. | 1. Fine palladium particles: The palladium particles may be too fine to be trapped by the Celite bed. 2. Soluble palladium species: The palladium may be in a soluble form (e.g., complexes with ligands or your product) and not physically separable by filtration.[3] 3. Colloidal palladium: The palladium may have formed a stable colloid that passes through the filter.[4] | 1. Optimize filtration: Use a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm). Ensure the Celite bed is well-packed and has sufficient thickness (1-2 cm).[3] 2. Switch removal method: For soluble palladium, use scavengers, chromatography, or induce precipitation before filtration.[3] 3. Address colloids: Use a flocculating agent to aggregate colloidal particles or treat the solution with an adsorbent like activated carbon before filtration.[3][4] |
| Low efficiency of palladium scavengers. | 1. Incorrect scavenger selection: The scavenger may not be suitable for the palladium's oxidation state or the solvent system.[3] 2. Insufficient scavenger or time: The amount of scavenger or the reaction time may be inadequate for complete removal.[3] 3. Strong palladium-product chelation: The nitro and halogen groups on your molecule might strongly chelate with palladium, making it difficult for the scavenger to compete.[1] | 1. Screen scavengers: Test a panel of scavengers (e.g., thiol-based for Pd(II), TMT for a broader range) to find the most effective one.[1][3] 2. Optimize conditions: Increase the scavenger-to-palladium ratio, temperature, and treatment time.[1] 3. Consider a different method: If scavenging is ineffective, explore other techniques like crystallization or liquid-liquid extraction.[1] |
| Significant product loss during purification. | 1. Product binding to scavenger/adsorbent: The product may have an affinity for the scavenger or activated carbon.[1][3] 2. Product instability: The purification conditions (e.g., solvent, temperature) may be degrading the product. | 1. Minimize adsorbent: Use the minimum effective amount of scavenger or activated carbon.[1] 2. Wash the adsorbent: After filtration, wash the scavenger/carbon with fresh solvent to recover any bound product.[1][3] 3. Change the purification method: Consider switching to a method less likely to cause product loss, such as crystallization.[1] |
| Inconsistent palladium removal from batch to batch. | 1. Variation in palladium species: The final state of the palladium (oxidation state, complexation) may differ between batches.[1] 2. Inconsistent work-up: Variations in the reaction work-up can lead to different forms of residual palladium.[1] | 1. Standardize work-up: Ensure a consistent work-up procedure before the palladium removal step.[1] 2. Use a broad-spectrum scavenger: Employ a scavenger effective against a wide range of palladium species.[1] 3. Pre-treatment: Consider a pre-treatment step (mild oxidation or reduction) to convert palladium to a single, more easily removable species.[1] |
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Comparison of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Filtration through Celite and charcoal cartridge | 80-100 | <10 | >87.5% | [3] |
| Recirculation with polychelated resin (PCR-B2) | 105 mg in 50 mL | <0.5 mg in 50 mL | >99.5% | [3] |
Table 2: Comparison of Different Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [3] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc | [3] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [3] |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc | [3] |
| Carboxen® 564 | 1250 | 12 | Methanol, 40°C | [3] |
| Silica-Thiol | 1250 | ~50 | Methanol, 40°C | [3] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Celite pad with the solvent used in the reaction mixture to prevent cracking of the bed during filtration.[3]
-
-
Filter the Reaction Mixture:
-
Wash the Celite Pad:
-
Wash the Celite pad with fresh solvent to ensure all the product is recovered.[3]
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of heterogeneous palladium catalyst.[3]
-
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger:
-
Add the Scavenger to the Reaction Mixture:
-
Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[3]
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration.[3]
-
-
Wash the Scavenger:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[3]
-
-
Collect and Concentrate the Filtrate:
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.[1]
-
-
Analysis:
-
Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]
-
Visualizations
References
Identifying byproducts in the synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. As a Senior Application Scientist, this guide is structured to address specific challenges you may encounter during your experiments, with a focus on identifying and mitigating the formation of byproducts.
Synthesis Overview: The Nitration of 1-Bromo-2-fluoro-4-iodobenzene
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) of the precursor, 1-Bromo-2-fluoro-4-iodobenzene. The reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid.
The reaction mechanism begins with the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and the strong acid catalyst, sulfuric acid.[1] The electron-rich aromatic ring of 1-Bromo-2-fluoro-4-iodobenzene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] Finally, a weak base, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
Caption: Figure 1: Synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the synthesis, focusing on the identification and management of byproducts.
Q1: What are the most likely isomeric byproducts in this synthesis, and why do they form?
A1: The primary byproducts in this reaction are constitutional isomers of the desired product.[2][3][4][5] The formation of these isomers is governed by the directing effects of the substituents already present on the benzene ring (Br, F, and I).
Causality of Isomer Formation:
-
Directing Effects of Halogens: Bromine, fluorine, and iodine are all ortho-, para-directing groups in electrophilic aromatic substitution.[6][7] This is because their ability to donate a lone pair of electrons through resonance stabilizes the positive charge in the ortho and para sigma complexes more effectively than in the meta intermediate.[7]
-
Combined Directing Effects: In 1-Bromo-2-fluoro-4-iodobenzene, the positions available for nitration are C3, C5, and C6.
-
Position 5 (desired): This position is para to the fluorine at C2 and ortho to the iodine at C4.
-
Position 3: This position is ortho to both the fluorine at C2 and the bromine at C1.
-
Position 6: This position is ortho to the bromine at C1.
-
-
Steric Hindrance: The bulky iodine and bromine atoms can sterically hinder the approach of the nitronium ion to the adjacent ortho positions.[8] Therefore, nitration at position 3, which is ortho to two halogens, and position 6, which is ortho to the bulky bromine, may be less favored than at position 5.
Predicted Isomeric Byproducts:
Based on these directing effects and steric considerations, the most likely isomeric byproducts are:
-
1-Bromo-2-fluoro-4-iodo-3-nitrobenzene
-
1-Bromo-2-fluoro-4-iodo-6-nitrobenzene
Caption: Figure 2: Regioselectivity in the nitration of 1-Bromo-2-fluoro-4-iodobenzene.
Q2: My reaction seems to have produced multiple products that are difficult to separate. How can I confirm the presence of isomers?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying isomeric byproducts.
Analytical Workflow:
-
Thin Layer Chromatography (TLC): Use TLC for initial reaction monitoring. Isomers will likely have very similar Rf values, but slight differences may be observable with an optimized solvent system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is often effective at separating constitutional isomers. The mass spectrometer will show the same molecular ion peak for all isomers, confirming their identical molecular weight. The fragmentation patterns may show subtle differences that can aid in identification.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a phenyl-hexyl or a suitable C18 column, can provide excellent separation of nitroaromatic isomers.[11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structure elucidation. Each isomer will have a unique set of chemical shifts and coupling constants. Careful analysis of the aromatic region of the ¹H NMR spectrum, including the coupling patterns, will allow for unambiguous identification of the substitution pattern.[2][6][15][16][17]
| Analytical Technique | Purpose | Expected Outcome for Isomers |
| TLC | Reaction monitoring and preliminary separation assessment. | Spots with very similar Rf values. |
| GC-MS | Separation and confirmation of molecular weight. | Separate peaks with identical mass spectra (molecular ion).[8] |
| HPLC | High-resolution separation and quantification. | Baseline or near-baseline separation of isomeric peaks.[11][12] |
| ¹H NMR | Definitive structure elucidation. | Unique chemical shifts and coupling patterns for each isomer.[2][6][17] |
| ¹³C NMR | Confirmation of the carbon skeleton and substitution pattern. | Distinct chemical shifts for each carbon atom in the different isomers.[6][15][16] |
Q3: I suspect dinitration or other side reactions are occurring. What are the signs, and how can I prevent them?
A3: While the formation of constitutional isomers is the most probable side reaction, other byproducts can arise under certain conditions.
Potential Side Reactions and Prevention:
-
Dinitration: The introduction of a second nitro group is possible, especially if the reaction conditions are too harsh (high temperature, prolonged reaction time, or excess nitrating agent). The first nitro group is strongly deactivating, making the second nitration more difficult.[18]
-
Identification: Dinitrated products will have a higher molecular weight, which can be easily detected by GC-MS.
-
Prevention: Use stoichiometric amounts of the nitrating agent, maintain a low reaction temperature (e.g., 0-5 °C), and monitor the reaction closely by TLC or GC to avoid over-reaction.[19]
-
-
Ipso-Substitution: This is a reaction where the incoming electrophile displaces a substituent already on the ring. While less common for halogens under standard nitrating conditions, the iodine atom is the most susceptible to ipso-substitution among the halogens.[16][19]
-
Identification: This would result in a product where the iodine has been replaced by a nitro group, leading to a compound with a different molecular weight and isotopic pattern in the mass spectrum.
-
Prevention: Milder reaction conditions and careful control of the nitrating agent concentration can minimize this side reaction.
-
Q4: What is a good starting point for a purification strategy to isolate the desired this compound?
A4: The purification of the target compound from its isomers can be challenging due to their similar physical properties. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, quench the reaction mixture by pouring it over ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove residual acids, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
Column Chromatography: This is often the most effective method for separating isomers.
-
Stationary Phase: Silica gel is a standard choice.
-
Eluent System: A non-polar/polar solvent system is typically used. Start with a low polarity eluent, such as hexane or petroleum ether, and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used to further enhance purity.
-
Solvent Selection: The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures. Common solvents for similar compounds include ethanol, methanol, or mixtures such as ethanol/water. Experiment with small amounts to find the best solvent or solvent pair.
-
| Purification Step | Objective | Key Considerations |
| Aqueous Work-up | Remove acids and water-soluble impurities. | Ensure complete neutralization of acids. |
| Column Chromatography | Separate isomeric byproducts. | Optimize the eluent system using TLC for the best separation. |
| Recrystallization | Remove trace impurities and obtain a crystalline solid. | Select an appropriate solvent and allow for slow cooling to form pure crystals. |
By understanding the underlying principles of the synthesis and the potential pitfalls, researchers can effectively troubleshoot the synthesis of this compound and achieve the desired product with high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR [m.chemicalbook.com]
- 3. 1226808-77-0|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 1-Bromo-4-iodo-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]
- 17. aobchem.com [aobchem.com]
- 18. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 19. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
Improving the regioselectivity of reactions with 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Welcome to the technical support center for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the regioselectivity of their reactions with this versatile polyhalogenated aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing reactivity and regioselectivity with this compound?
A1: The regioselectivity is primarily determined by the interplay of the electronic effects of the substituents and the nature of the reaction being performed.
-
Substituent Effects : The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.[1][2] The halogens (I, Br, F) are deactivating overall but act as ortho-para directors in electrophilic substitutions.[1]
-
Reaction Type :
-
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity of the carbon-halogen bond is the dominant factor. The bond strength decreases from C-F to C-I, making the C-I bond the most susceptible to oxidative addition (Reactivity: C-I > C-Br >> C-F).[3][4]
-
In nucleophilic aromatic substitution (SNAr) , two factors are critical: the presence of an electron-withdrawing activating group (the -NO₂) and the leaving group's ability.[5][6] For halogens, the leaving group ability in SNAr is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon highly electrophilic and facilitating the rate-determining nucleophilic attack.[7][8]
-
Q2: I am planning a reaction. How can I predict which position on the ring will react first?
A2: You can use the following decision-making framework to predict the most probable reaction site.
Caption: Predictive workflow for determining the primary reactive site.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The primary challenge is achieving selective functionalization at either the C-I or C-Br position.
Q3: I am getting a mixture of products in my Suzuki coupling, with reactions at both the iodine and bromine positions. How can I selectively form the C-C bond at the C4-Iodo position?
A3: Achieving high selectivity for the C-I position is feasible due to its significantly higher reactivity in oxidative addition compared to the C-Br bond.[4] If you are observing a lack of selectivity, consider the following optimizations.
Troubleshooting Protocol: Improving C-I Selectivity
| Parameter | Recommendation | Rationale |
|---|---|---|
| Catalyst | Use a standard Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable phosphine ligand (e.g., Pd(OAc)₂, PdCl₂(dppf)). | These catalysts are well-established for their selectivity towards more reactive halides.[9] |
| Ligand | For challenging substrates, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) can improve catalyst performance.[10] | Ligands influence the rate and selectivity of both oxidative addition and reductive elimination steps.[2][10] |
| Temperature | Run the reaction at a lower temperature (e.g., room temperature to 60 °C). | Oxidative addition of the C-Br bond has a higher activation energy. Lower temperatures will significantly favor the reaction at the more labile C-I bond.[11] |
| Base | Use a milder base such as K₂CO₃ or Cs₂CO₃. | A weaker base can sometimes slow down the overall catalytic cycle, allowing for greater differentiation between the two halogen sites. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Br position. | Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the di-substituted product. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective coupling of an arylboronic acid at the C4-Iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the solvent mixture, ensuring the solids are well-suspended.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the C-I coupled product.
Q4: How can I perform a sequential cross-coupling, first at C-I and then at C-Br?
A4: A sequential functionalization is the ideal way to introduce two different groups. This involves a first coupling at the C-I position under mild conditions, followed by purification of the mono-coupled intermediate, and a second coupling at the C-Br position, often under more forcing conditions.
Caption: Experimental workflow for sequential Suzuki coupling.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions on this substrate are governed by the activating effect of the nitro group and the leaving group ability of the halogens.
Q5: I am trying to substitute a halogen with an amine nucleophile. Which position is most likely to react?
A5: The C2-Fluorine position is the most probable site for SNAr.[8] The reasons are twofold:
-
Activation : The C2 position is ortho to the powerfully electron-withdrawing nitro group, which is necessary to stabilize the negative charge in the intermediate (Meisenheimer complex).[5][6]
-
Leaving Group Ability : Fluorine is the best leaving group among the halogens in SNAr reactions because its high electronegativity makes the attached carbon highly susceptible to nucleophilic attack.[7]
Caption: SNAr mechanism highlighting the stabilized intermediate.
Q6: My SNAr reaction is slow and gives low yields. How can I improve it?
A6: Sluggish SNAr reactions are often due to suboptimal reaction conditions. The key is to facilitate the formation of the Meisenheimer complex.
Troubleshooting Protocol: Improving SNAr Reaction Efficiency
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Use a polar aprotic solvent such as DMSO, DMF, or NMP. | These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, increasing its reactivity. They also help stabilize the charged Meisenheimer intermediate.[11] |
| Nucleophile | Ensure your nucleophile is sufficiently strong. If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to generate the more reactive anionic form in situ. | The rate of reaction is directly proportional to the strength of the nucleophile. |
| Temperature | Gently heat the reaction (e.g., 50-80 °C). | While SNAr can often proceed at room temperature, moderate heating can increase the reaction rate without promoting significant side reactions. Avoid excessively high temperatures.[12] |
| Water Content | Use anhydrous solvents and reagents. | Trace amounts of water can protonate the nucleophile, reducing its effectiveness. |
Experimental Protocol: Selective Nucleophilic Aromatic Substitution at the C-F Position
This protocol describes the selective substitution of the fluorine atom with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Add this compound and finely ground K₂CO₃ to a dry reaction flask under an inert atmosphere.
-
Add anhydrous DMSO via syringe.
-
Add the amine nucleophile dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing ice-water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-amino-substituted product.
References
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst for efficient and chemoselective cross-coupling reactions of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols based on established methodologies for structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in performing cross-coupling reactions with this compound?
A1: The main challenge is achieving chemoselectivity. The substrate contains two different halogen atoms, iodine and bromine. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a low-valent metal catalyst (typically palladium or nickel). Therefore, the primary goal is to selectively functionalize the C-I bond while leaving the C-Br bond intact for potential subsequent transformations. The presence of the electron-withdrawing nitro group and the ortho-fluoro substituent can also influence catalyst activity and selectivity.
Q2: Which type of cross-coupling reaction is most suitable for selective functionalization of the C-I bond?
A2: Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of the C-I bond. The general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[1] By carefully selecting the catalyst and reaction conditions, high selectivity for the C-I bond can be achieved in reactions such as:
-
Sonogashira Coupling: For the formation of a C-C triple bond.
-
Suzuki-Miyaura Coupling: For the formation of a C-C single bond with an aryl or vinyl boronic acid/ester.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond.
-
Heck Coupling: For the formation of a C-C double bond with an alkene.
Q3: How do the fluoro and nitro substituents affect the cross-coupling reaction?
A3: The strongly electron-withdrawing nitro group deactivates the aromatic ring, which can sometimes make oxidative addition more challenging. However, it also increases the electrophilicity of the carbon atoms attached to the halogens, which can favor the reaction. The ortho-fluoro group can influence the reaction through both steric and electronic effects, potentially affecting the coordination of the catalyst and the overall reaction rate. Careful selection of a bulky and electron-rich ligand can often overcome these challenges.
Catalyst Selection and Troubleshooting Guides
Sonogashira Coupling: Selective Alkynylation at the C-I Position
Recommended Catalyst System:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ | A common and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Ligand | PPh₃ (Triphenylphosphine) | Generally effective, but more electron-rich and bulky ligands like XPhos or SPhos may be beneficial for challenging substrates. |
| Base | Et₃N or DIPA | Acts as both a base and a solvent in many cases. |
| Solvent | THF, DMF, or Toluene | Anhydrous and degassed solvents are crucial for optimal performance. |
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper inert atmosphere.- Thoroughly degas all solvents and reagents.- Gradually increase the reaction temperature in 10-15 °C increments. |
| Formation of alkyne homocoupling product (Glaser coupling) | - Presence of oxygen- High concentration of copper co-catalyst | - Ensure strictly anaerobic conditions.- Consider a copper-free Sonogashira protocol.[2] |
| Reaction at both C-I and C-Br bonds | - High reaction temperature or prolonged reaction time- Highly active catalyst system | - Reduce the reaction temperature and monitor the reaction closely to stop it after the selective C-I coupling is complete.- Use a less reactive catalyst system or reduce the catalyst loading. |
Suzuki-Miyaura Coupling: Selective Arylation/Vinylation at the C-I Position
Recommended Catalyst System:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Both are widely used and effective. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ requires a ligand. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich phosphine ligands are generally required for efficient coupling with electron-deficient and sterically hindered aryl halides. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base can significantly impact the reaction outcome and should be screened. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | A mixture of an organic solvent and water is typically used. |
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low yield | - Inefficient transmetalation- Catalyst deactivation- Poor quality of boronic acid/ester | - Ensure the base is appropriate and sufficiently strong to activate the boronic acid.- Use a more robust ligand or a pre-catalyst.- Use fresh, high-purity boronic acid or ester. |
| Protodeboronation of the boronic acid | - Presence of water and prolonged heating | - Use anhydrous conditions if possible, or minimize the reaction time. |
| Lack of selectivity (reaction at C-Br) | - High catalyst loading or temperature | - Reduce catalyst loading and reaction temperature. Monitor the reaction progress carefully. |
Buchwald-Hartwig Amination: Selective C-N Bond Formation at the C-I Position
Recommended Catalyst System:
For this transformation, a nickel-based catalyst system has shown excellent selectivity for the C-I bond in the presence of other halogens.[3][4]
| Component | Recommendation | Rationale |
| Nickel Precatalyst | Ni(acac)₂ | An effective and readily available nickel source.[3][4] |
| Activator | Phenylboronic ester | Essential for promoting the selective amination of aryl iodides.[3][4] |
| Base | K₃PO₄ | A common and effective base for this transformation.[3][4] |
| Solvent | 1,4-Dioxane | A suitable solvent for this type of reaction. |
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| No reaction | - Inactive catalyst- Inappropriate base | - Ensure the nickel catalyst is active and consider using a different nickel source.- Screen other bases such as NaOtBu or K₂CO₃. |
| Low yield | - Sterically hindered amine- Catalyst poisoning | - Use a more active ligand if using a palladium-based system (e.g., Josiphos or tBuXPhos).- Ensure the purity of all reagents. |
| Competitive reaction at the C-Br bond | - High reaction temperature | - Maintain a lower reaction temperature to favor the more reactive C-I bond. |
Quantitative Data from Analogous Reactions
The following tables summarize reaction conditions and yields for cross-coupling reactions of structurally similar polyhalogenated aromatic compounds. Note: This data should be used as a starting point, and optimization will be necessary for this compound.
Table 1: Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine [1]
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | ~90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 50 | 4 | ~85 |
Table 2: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene [5]
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | ~92 |
Table 3: Selective Buchwald-Hartwig Amination of 1-Bromo-4-iodobenzene [3][4]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 1,4-Dioxane | 115 | 24 | ~78 |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | ~88 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
-
The purity of reagents, especially the catalyst, ligand, and base, is crucial for successful and reproducible results.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol is adapted from the procedure for 2-bromo-4-iodopyridine.[1]
-
To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (or DMF) and triethylamine (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 50 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general procedure for challenging Suzuki-Miyaura couplings.
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Work-up procedures for reactions involving 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound?
A1: this compound is a polyhalogenated aromatic compound with multiple reactive sites. The reactivity is primarily governed by the nature of the substituents and the type of reaction being performed:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The reactivity of the carbon-halogen bonds typically follows the order: C-I > C-Br > C-F. This allows for selective functionalization at the iodo-position under carefully controlled conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group activates the ring for nucleophilic attack. The reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. Therefore, the fluorine atom is the most likely to be displaced by a nucleophile.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2]
Q3: What are the primary safety hazards associated with this compound?
A3: While specific toxicity data for this compound is limited, it should be handled with care, assuming it is harmful if swallowed, in contact with skin, or inhaled. It may cause skin, eye, and respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: Poor or No Conversion in a Suzuki Coupling Reaction
Q: I am not observing any product formation in my Suzuki coupling reaction with this compound and an arylboronic acid. What are the possible causes and solutions?
A: Several factors could contribute to a failed Suzuki coupling reaction. Here is a systematic troubleshooting approach:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be inactive or degraded.
-
Solution: Use a fresh batch of palladium catalyst and phosphine ligand. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
-
Inadequate Base:
-
Cause: The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step effectively.
-
Solution: Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
-
Low Reaction Temperature:
-
Cause: The reaction temperature may be too low for the oxidative addition to occur, especially if targeting the less reactive C-Br bond.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of byproducts.
-
-
Solvent System:
-
Cause: The solvent system may not be optimal for dissolving all reactants and facilitating the catalytic cycle.
-
Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically used. Ensure adequate mixing to promote the reaction.
-
Issue 2: Mixture of Products in a Selective Reaction
Q: I am trying to perform a selective reaction at the iodine position but am getting a mixture of mono-substituted (at iodine) and di-substituted (at iodine and bromine) products. How can I improve selectivity?
A: Achieving high selectivity in polyhalogenated compounds is a common challenge. Here are some strategies to enhance selectivity for the more reactive C-I bond:
-
Lower Reaction Temperature:
-
Cause: Higher temperatures can provide enough energy to overcome the activation barrier for the less reactive C-Br bond, leading to di-substitution.
-
Solution: Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated) and for a longer duration. This will favor the reaction at the more labile C-I bond.
-
-
Choice of Catalyst and Ligand:
-
Cause: The catalyst and ligand system can influence the selectivity of the oxidative addition step.
-
Solution: Screen different palladium catalysts and phosphine ligands. Bulky ligands can sometimes enhance selectivity by sterically hindering the approach to the more sterically hindered bromine atom.
-
-
Stoichiometry of Reagents:
-
Cause: Using an excess of the coupling partner can drive the reaction towards di-substitution.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05 - 1.1 equivalents) of the boronic acid or other coupling partner.
-
Issue 3: Difficulty in Product Purification
Q: My reaction has gone to completion, but I am struggling to separate my desired product from the starting material and byproducts. What purification strategies can I employ?
A: Purification of polyhalogenated and nitro-containing aromatic compounds can be challenging due to similar polarities.
-
Column Chromatography:
-
Strategy: This is the most common method for purifying organic compounds.
-
Tips for Success:
-
Use a long column with a high surface area silica gel for better separation.
-
Employ a shallow gradient of a solvent system (e.g., hexanes/ethyl acetate or toluene/hexanes) to carefully elute the components.
-
Monitor the fractions carefully by TLC.
-
-
-
Recrystallization:
-
Strategy: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility. Allow the solution to cool slowly to form pure crystals.
-
-
Preparative HPLC:
-
Strategy: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity products.
-
Consideration: This method is generally more expensive and time-consuming than column chromatography.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1226808-77-0 | [3][4] |
| Molecular Formula | C₆H₂BrFINO₂ | [3] |
| Molecular Weight | 373.90 g/mol | |
| Predicted Boiling Point | 315.6 ± 42.0 °C | [1][2] |
| Predicted Density | 2.406 ± 0.06 g/cm³ | [1][2] |
| Storage Temperature | Room Temperature | [1][2] |
Table 2: Estimated Solubility of this compound in Common Organic Solvents *
| Solvent | Solubility |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Benzene | Soluble |
| Toluene | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Hexanes | Sparingly Soluble |
| Water | Insoluble |
*Data is estimated based on the solubility of nitrobenzene.[5] Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
K₂CO₃ (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate).
Protocol 2: Nucleophilic Aromatic Substitution of the Fluorine Atom
This protocol outlines a general procedure for the nucleophilic aromatic substitution of the fluorine atom in this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.2 eq.)
-
K₂CO₃ or Cs₂CO₃ (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound and the base (K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (DMF or DMSO) followed by the amine nucleophile.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical troubleshooting workflow for common reaction issues.
References
- 1. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 2. This compound | 1226808-77-0 [m.chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. 1226808-77-0|this compound|BLD Pharm [bldpharm.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Minimizing homocoupling in Suzuki reactions of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during Suzuki reactions with 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a concern with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is problematic because it consumes the valuable boronic acid, reduces the yield of the desired heterocoupled product, and introduces an impurity that can be difficult to separate due to its structural similarity to the target molecule.[1][2] For a substrate like this compound, this side reaction competes with the desired coupling at the iodo-position.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the catalytically active Pd(0).[1][4][5][6]
Q3: How can I selectively perform the Suzuki coupling at the iodine position of this compound?
A3: The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[7] By carefully controlling the reaction conditions, such as using a suitable catalyst and milder temperatures, it is possible to achieve selective coupling at the 4-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations.[7]
Q4: What are the best practices for degassing my reaction mixture to minimize oxygen-induced homocoupling?
A4: Rigorous degassing of the solvent and the entire reaction setup is crucial. Effective methods include:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[2][4][8]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is a highly effective method for removing dissolved gases.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of boronic acid homocoupling byproduct observed. | Presence of dissolved oxygen. | Rigorously degas all solvents and the reaction mixture using inert gas sparging or the freeze-pump-thaw method. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[2][4][8] |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).[5][6] | |
| Inefficient catalyst system. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired cross-coupling catalytic cycle, making the homocoupling pathway less favorable.[5][9] | |
| Low yield of the desired cross-coupled product. | Protodeboronation of the boronic acid. | Consider using the corresponding boronic ester (e.g., pinacol ester) or an aryltrifluoroborate, which are often more stable and less prone to protodeboronation.[10][11] |
| Catalyst deactivation. | Ensure the reaction is performed under strictly anaerobic conditions. The choice of ligand can also impact catalyst stability. | |
| Incomplete reaction. | Optimize the reaction temperature and time. While higher temperatures can increase the reaction rate, they may also promote side reactions.[6] | |
| Difficulty in separating the product from the homocoupling byproduct. | Similar polarity of the product and byproduct. | Explore different solvent systems for column chromatography to improve separation. Recrystallization may also be an effective purification method.[2] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the 4-Iodo Position
This protocol is a representative procedure designed to minimize homocoupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), rigorously degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.[7]
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.[7]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Palladium Source and Ligand on Homocoupling (Qualitative representation based on literature)
| Palladium Source | Ligand | Homocoupling Tendency | Rationale |
| Pd(OAc)₂ | PPh₃ | High | Pd(II) source directly promotes homocoupling during its reduction to Pd(0).[4][5] |
| Pd(PPh₃)₄ | - | Low | Pd(0) source, reduces the initial concentration of homocoupling-promoting Pd(II).[5][6] |
| Pd₂(dba)₃ | SPhos | Very Low | Pd(0) source combined with a bulky, electron-rich ligand that accelerates the desired cross-coupling over homocoupling.[5] |
| PdCl₂(dppf) | - | Moderate | Pd(II) precatalyst, but the bidentate ligand can sometimes mitigate homocoupling compared to simple Pd(II) salts. |
Table 2: Influence of Reaction Conditions on Homocoupling
| Condition | Modification | Impact on Homocoupling | Reference |
| Atmosphere | Reaction performed in air | Significant homocoupling | [8] |
| Rigorous degassing (N₂ sparge) | Substantial reduction in homocoupling | [4][8] | |
| Additives | None | Baseline homocoupling | |
| Addition of a mild reducing agent (e.g., potassium formate) | Near complete suppression of homocoupling | [4][8] |
Visualizations
Caption: Catalytic cycle of the Suzuki reaction with the competing homocoupling pathway.
Caption: Troubleshooting decision tree for minimizing homocoupling in Suzuki reactions.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene and 1,4-dibromo-2-fluoro-5-nitrobenzene in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two polyhalogenated nitrobenzene derivatives: 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene and 1,4-dibromo-2-fluoro-5-nitrobenzene. These compounds are valuable building blocks in medicinal chemistry and materials science, particularly in the synthesis of complex molecular scaffolds. This comparison focuses on their reactivity in two key synthetic transformations: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNAr), with a focus on their application in the synthesis of kinase inhibitors.
Chemical Structures and Properties
A fundamental understanding of the structure of each compound is crucial to predicting its reactivity. The table below summarizes their key properties.
| Property | This compound | 1,4-dibromo-2-fluoro-5-nitrobenzene |
| CAS Number | 1226808-77-0[1] | 366496-33-5 |
| Molecular Formula | C₆H₂BrFINO₂[1] | C₆H₂Br₂FNO₂ |
| Molecular Weight | 373.89 g/mol | 298.90 g/mol |
| Structure |
Reactivity Comparison in Key Synthetic Reactions
The reactivity of these compounds is dictated by the nature and position of the halogen substituents and the strongly electron-withdrawing nitro group.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of aryl halides in this palladium-catalyzed reaction generally follows the trend of bond dissociation energies: C-I > C-Br > C-Cl > C-F.
Based on this trend, This compound is expected to be significantly more reactive at the C4-Iodo position than 1,4-dibromo-2-fluoro-5-nitrobenzene at either of its bromo positions. This allows for selective functionalization of the iodo-substituted compound.
For 1,4-dibromo-2-fluoro-5-nitrobenzene , the two bromine atoms exhibit different reactivities due to the electronic influence of the other substituents. The C4-bromo is para to the nitro group, making it more electron-deficient and thus more reactive in the oxidative addition step of the Suzuki coupling compared to the C1-bromo, which is meta to the nitro group.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Reactive Site | Predicted Relative Rate | Rationale |
| This compound | C4-Iodo | +++ | Weaker C-I bond leads to faster oxidative addition. |
| C1-Bromo | + | Stronger C-Br bond. | |
| 1,4-dibromo-2-fluoro-5-nitrobenzene | C4-Bromo | ++ | Activated by para-nitro group. |
| C1-Bromo | + | Less activated (meta to nitro group). |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions on electron-deficient rings, the reactivity of the leaving group is reversed compared to Suzuki coupling: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is favored at the most electron-deficient carbon. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic.
For both This compound and 1,4-dibromo-2-fluoro-5-nitrobenzene , the C2-Fluoro position is the most activated site for SNAr . The nitro group at C5 strongly activates the ortho C2 position towards nucleophilic attack. Therefore, both compounds are expected to readily undergo substitution at the fluorine atom.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Reactive Site | Predicted Relative Rate | Rationale |
| This compound | C2-Fluoro | +++ | Highly activated by ortho-nitro group; F is an excellent leaving group in SNAr. |
| 1,4-dibromo-2-fluoro-5-nitrobenzene | C2-Fluoro | +++ | Highly activated by ortho-nitro group; F is an excellent leaving group in SNAr. |
Application in Kinase Inhibitor Synthesis: A Case Study of MEK Inhibitors
Polyhalogenated and nitrated aromatic compounds are key building blocks in the synthesis of many kinase inhibitors. The MEK (mitogen-activated protein kinase kinase) pathway is a critical signaling cascade in cell proliferation and survival, and its inhibition is a validated strategy in cancer therapy.[2][] Drugs like Trametinib and Dabrafenib are potent MEK inhibitors.[4][5] The synthesis of analogs of these drugs often involves the sequential functionalization of highly substituted aromatic cores, where the principles of Suzuki coupling and SNAr are applied.
Experimental Protocols
The following are detailed experimental protocols for representative Suzuki-Miyaura and SNAr reactions.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple an aryl group at the C4-iodo position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (0.03 equiv.) under a positive flow of argon.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of 1,4-dibromo-2-fluoro-5-nitrobenzene with Piperidine
Objective: To substitute the fluorine atom with piperidine.
Materials:
-
1,4-dibromo-2-fluoro-5-nitrobenzene
-
Piperidine
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,4-dibromo-2-fluoro-5-nitrobenzene (1.0 equiv.) in anhydrous DMF.
-
Add piperidine (1.2 equiv.) followed by K₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both this compound and 1,4-dibromo-2-fluoro-5-nitrobenzene are highly versatile building blocks for organic synthesis. The key distinction in their reactivity lies in the presence of an iodine atom in the former, which allows for highly selective Suzuki-Miyaura couplings under conditions that would not affect the bromo or fluoro substituents. In contrast, for nucleophilic aromatic substitution, both compounds are expected to react readily at the activated fluorine position. The choice between these two reagents will therefore depend on the specific synthetic strategy, particularly when sequential cross-coupling reactions are envisioned. For syntheses requiring a highly reactive site for C-C bond formation while preserving other halogenated positions for subsequent transformations, this compound offers a distinct advantage. For applications primarily focused on SNAr at the fluorine position, both compounds are suitable, with the choice potentially being guided by cost and availability.
References
A Comparative Guide to the Reactivity of Iodo and Bromo Groups in 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic, site-selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The molecule 1-bromo-2-fluoro-4-iodo-5-nitrobenzene presents a fascinating case study in reactivity, offering multiple sites for modification. This guide provides an objective comparison of the reactivity of the iodo and bromo groups in this scaffold, supported by established chemical principles and experimental data, to aid in the design of synthetic routes.
Overview of Reactivity Principles
The reactivity of the halogen substituents in this compound is dictated by the type of reaction employed. Two primary classes of reactions are considered for the functionalization of this molecule: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electronic environment, heavily influenced by the electron-withdrawing nitro group (-NO₂), plays a crucial role in both pathways.
Palladium-Catalyzed Cross-Coupling Reactions
In transition metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1] The efficiency of this step is inversely related to the bond dissociation energy of the C-X bond.
The established reactivity order for halogens in these reactions is: C-I > C-Br > C-Cl > C-F [2][3][4]
This predictable hierarchy is due to the C-I bond being the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. Consequently, the iodo group at the C-4 position of this compound is the most reactive site for cross-coupling, allowing for highly selective functionalization while leaving the C-Br and C-F bonds intact.[2]
Nucleophilic Aromatic Substitution (SNAr)
The mechanism of SNAr is fundamentally different. It involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The reaction is accelerated by the presence of strong electron-withdrawing groups (like the -NO₂ group) positioned ortho or para to the leaving group.[6][7]
In SNAr, the reactivity of the halogens as leaving groups typically follows the order: F > Cl ≈ Br > I [6][7]
This order is primarily governed by the electronegativity of the halogen, which stabilizes the intermediate carbanion through an inductive effect. The rate-determining step is usually the initial attack of the nucleophile, not the breaking of the C-X bond.[7]
In this compound:
-
The fluoro group at C-2 is para to the nitro group.
-
The iodo group at C-4 is ortho to the nitro group.
-
The bromo group at C-1 is meta to the nitro group.
Both the C-F and C-I bonds are strongly activated for SNAr, whereas the C-Br bond is significantly less activated due to its meta position.[7] Therefore, under SNAr conditions, competition between the fluoro and iodo groups would be expected, with the bromo group being largely unreactive.
Data Presentation: Selective Functionalization
The orthogonal reactivity of the iodo and bromo groups allows for a sequential and site-selective derivatization of the scaffold. The C-I bond can be selectively targeted with cross-coupling reactions, followed by subsequent functionalization at the C-Br position under more forcing conditions.
| Reaction Type | Target Group | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Citation(s) |
| Suzuki-Miyaura Coupling | Iodo (C-4) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | >90% | [1][8] |
| Bromo (C-1) | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100-110 | 75-85% | [9] | |
| Sonogashira Coupling | Iodo (C-4) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 25-50 | >90% | [10] |
| Bromo (C-1) | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | 100-120 | 70-80% | [11] | |
| Buchwald-Hartwig Amination | Iodo (C-4) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 80-110 | >90% | [9][12] |
| Bromo (C-1) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 70-85% | [9] | |
| Nucleophilic Aromatic Sub. | Fluoro (C-2) / Iodo (C-4) | None (Reagent Driven) | K₂CO₃ | DMSO | 100-150 | Varies | [6][13] |
| (with NaOMe) | Bromo (C-1) | None | None | DMSO | >150 | No reaction | [7] |
Note: The yields are representative values for analogous polyhalogenated nitroaromatic systems and may vary based on the specific coupling partners and precise reaction conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes a typical procedure for the selective functionalization of the iodo group in this compound via a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 4-aryl-1-bromo-2-fluoro-5-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Ethanol (solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
Procedure:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 390 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.
-
A degassed solvent mixture of toluene (10 mL), ethanol (3 mL), and water (3 mL) is added via syringe.
-
The reaction mixture is heated to 90 °C with vigorous stirring and maintained at this temperature for 4-6 hours. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-1-bromo-2-fluoro-5-nitrobenzene product.
Visualization of Reactivity Pathways
The choice of reaction conditions dictates the site of functionalization on the this compound core. This logical relationship is visualized below.
Caption: Decision flowchart for the site-selective functionalization of this compound.
Conclusion
The iodo and bromo groups on this compound exhibit highly differentiated and predictable reactivity.
-
For cross-coupling reactions , the iodo group is overwhelmingly more reactive than the bromo group, enabling clean, site-selective modifications at the C-4 position.
-
For nucleophilic aromatic substitution , the bromo group is the least reactive halogen due to its meta relationship to the activating nitro group. The primary competition in SNAr is between the para-fluoro and ortho-iodo substituents.
This orthogonal reactivity makes this compound an exceptionally valuable building block, allowing for the sequential introduction of different functionalities with a high degree of regiochemical control, which is a critical advantage in the synthesis of complex molecules for drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Reagents for Site-Selective Cross-Coupling: Navigating Beyond 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the strategic assembly of molecular scaffolds is paramount. Polyfunctionalized aromatic compounds serve as critical linchpins in this endeavor, and among them, 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene stands out as a particularly versatile building block. Its densely packed array of functional groups—three distinct halogens and a nitro group—offers multiple handles for sequential, site-selective modifications. However, relying on a single reagent can be limiting. The pursuit of alternative reagents is driven by the need to invert reactivity, optimize reaction conditions, reduce costs, and unlock novel synthetic pathways.
This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of alternative reagents and strategies for the cross-coupling of complex nitroaromatics. We will move beyond a simple catalog of compounds to explore the fundamental principles that govern their reactivity, offering a logical framework for reagent selection supported by experimental data and detailed protocols.
Deconstructing the Parent Scaffold: Understanding Reactivity Hierarchies
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst, often the rate-determining step, is highly dependent on the carbon-halogen bond dissociation energy. This establishes a clear and predictable reactivity hierarchy.[1]
-
C-I Bond: The weakest of the carbon-halogen bonds, making the iodine at the C-4 position the most reactive site for standard cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck.[1][2][3]
-
C-Br Bond: Significantly stronger than the C-I bond, the bromine at the C-1 position typically requires more forcing conditions (higher temperatures, stronger bases, or more specialized catalyst systems) to react.[1][4]
-
C-F Bond: The strongest carbon-halogen bond, generally inert to palladium-catalyzed cross-coupling conditions, acting instead as a powerful electron-withdrawing and modulating group.[1][5]
-
NO₂ Group: The nitro group is strongly electron-withdrawing, which activates the entire aromatic ring. Traditionally, it serves to influence regioselectivity and as a precursor to an amine. However, recent advances have enabled its use as a leaving group in its own right.[6][7][8][9]
This inherent reactivity gradient allows for a stepwise functionalization strategy, typically addressing the C-I bond first, followed by the C-Br bond. The challenge—and the opportunity—lies in identifying alternative reagents that allow this sequence to be altered or bypassed altogether.
A Logic-Driven Framework for Reagent Selection
Choosing an alternative to this compound is not a matter of random substitution but a strategic decision based on the desired synthetic outcome. The following decision tree illustrates a logical approach to selecting the appropriate reagent or methodology.
Performance Comparison of Alternative Reagents
The most direct alternatives involve modifying the halogen pattern or replacing the nitro group. Below, we compare these alternatives in the context of the widely used Suzuki-Miyaura reaction.
Alternative 1: Isomeric Halogenated Analogs
The simplest conceptual alternative is to use an isomer, such as 1-Iodo-2-fluoro-4-bromo-5-nitrobenzene . By placing the more reactive iodine at the C-1 position, the innate site-selectivity of the scaffold is inverted. This is a powerful strategy when the desired substitution pattern calls for initial functionalization at C-1.
Alternative 2: Other Halogen or Pseudohalogen Analogs
For cost or reactivity modulation, bromo- or iodo- groups can be replaced with chloro- or triflate (OTf) groups.
-
Aryl Chlorides: More cost-effective than bromides and iodides, but their stronger C-Cl bond necessitates more advanced, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[4]
-
Aryl Triflates: Offer reactivity comparable to or even greater than aryl bromides and can be readily prepared from the corresponding phenols.[7]
Data Summary: Suzuki-Miyaura Coupling Performance
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of phenylboronic acid with various reagents under typical palladium-catalyzed conditions.
| Reagent | Primary Coupling Site | Relative Reactivity | Typical Catalyst System | Expected Yield | Key Consideration |
| 1-Bromo-2-fluoro-4-iodo -5-nitrobenzene | C-4 (Iodine) | Very High | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | >90% | Standard, predictable selectivity for the C-I bond.[1] |
| 1-Iodo -2-fluoro-4-bromo-5-nitrobenzene | C-1 (Iodine) | Very High | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | >90% | Inverts the site of initial functionalization compared to the parent compound. |
| 1-Bromo-2-fluoro-4-chloro -5-nitrobenzene | C-1 (Bromine) | Moderate | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C | 70-85% | Requires more advanced ligands/catalysts to activate the C-Br bond over the C-Cl. |
| 1-Bromo-2-fluoro-4-triflyloxy -5-nitrobenzene | C-4 (Triflate) | High | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, Dioxane, 100 °C | >85% | Reactivity is comparable to the C-I bond, offering an alternative entry point. |
A Paradigm Shift: The Nitro Group as a Cross-Coupling Partner
Perhaps the most innovative alternative strategy is one that eliminates the need for halogens altogether by using the nitro group itself as a leaving group. This "denitrative coupling" has emerged as a powerful tool in modern organic synthesis.[8][9]
Causality Behind the Method: This transformation is enabled by specialized palladium catalysts, typically employing sterically hindered and highly electron-donating ligands like BrettPhos or N-heterocyclic carbenes (NHCs).[8][9] These ligands promote the challenging oxidative addition of the palladium(0) center into the strong Ar-NO₂ bond, an elemental reaction that was once considered highly improbable.[10]
Key Advantages:
-
Step Economy: Nitroarenes are often prepared via direct nitration of arenes. Using them directly in cross-coupling avoids the traditional, often low-yielding, multi-step sequence of reduction, diazotization, and Sandmeyer reaction to install a halogen.[6][7]
-
Novel Reactivity: It provides a completely new disconnection approach for retrosynthetic analysis.
Field-Proven Experimental Protocols
The following protocols are self-validating systems, designed to provide a reliable starting point for experimentation.
Protocol 1: Site-Selective Sonogashira Coupling of this compound
This protocol is designed to selectively functionalize the C-I bond, leaving the C-Br bond intact for subsequent transformations. The Sonogashira reaction is chosen for its reliability in forming C(sp²)-C(sp) bonds.[2][11]
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (5 mL) and triethylamine (TEA) (3.0 mmol, 3.0 equiv.).
-
Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-1-bromo-2-fluoro-5-nitrobenzene product.
Protocol 2: Denitrative Suzuki-Miyaura Coupling of 4-Nitroanisole
This protocol demonstrates the power of using a simple nitroarene as a coupling partner, a strategy that can be adapted to more complex systems.
Methodology:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, stir Pd(OAc)₂ (0.02 mmol, 2 mol%) and BrettPhos (0.024 mmol, 2.4 mol%) in anhydrous toluene for 15 minutes.
-
Reaction Setup: To a separate oven-dried vial, add 4-nitroanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground CsF (3.0 mmol, 3.0 equiv.).
-
Reagent Combination: Add the pre-formed catalyst solution to the vial containing the solids. Add additional anhydrous toluene to bring the total volume to ~4 mL.
-
Reaction: Seal the vial and heat the mixture to 130 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and add water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield 4-methoxybiphenyl.
Concluding Remarks and Future Outlook
While this compound remains a valuable and predictable building block for sequential cross-coupling, the modern synthetic chemist has a much broader toolkit at their disposal. By understanding the fundamental principles of reactivity, researchers can strategically select isomeric analogs to invert selectivity or employ advanced denitrative coupling methods to improve step economy and unlock new synthetic routes. The choice of reagent is no longer dictated by availability alone but is a critical strategic decision in the design of efficient and elegant syntheses.
Looking ahead, the field continues to evolve. The development of non-palladium catalysts (e.g., nickel, copper, iron) promises more cost-effective and sustainable transformations.[12] Furthermore, methodologies like C-H activation and photoredox catalysis are opening doors to functionalizing these complex scaffolds in ways that bypass the need for pre-installed leaving groups entirely, heralding a new era of synthetic efficiency.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. thieme.de [thieme.de]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Guide to Purity Analysis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive overview of using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) for the purity assessment of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. It includes a detailed experimental protocol, a comparison with alternative analytical techniques, and representative data to assist researchers, scientists, and drug development professionals in establishing robust quality control methods.
Introduction to Purity Analysis
This compound is a complex halogenated nitroaromatic compound, often used as a building block in organic synthesis. Ensuring its purity is critical for the success of subsequent reactions and the quality of the final product. HPLC is a powerful and widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This method allows for the separation of the main compound from process-related impurities, such as isomers, starting materials, or degradation products.
HPLC Method vs. Alternative Techniques
While HPLC is a preferred method, other analytical techniques can also be employed for purity determination. The choice of method depends on the specific requirements of the analysis, such as the need for structural information or higher throughput.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Excellent quantitative accuracy and precision. High resolving power for complex mixtures. Robust and widely available. | Requires a chromophore for detection. Does not provide structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Provides structural information (mass spectrum). Excellent for volatile impurities. High sensitivity. | The compound must be volatile and thermally stable, which may not be suitable for all nitroaromatics. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Provides definitive structural confirmation. Can quantify impurities relative to a certified standard without needing a standard for each impurity (qNMR). | Lower sensitivity compared to HPLC. Can be complex to interpret for mixtures. Not ideal for resolving closely related isomers. |
| Ultra-Performance Liquid Chromatography (UPLC) | A type of HPLC that uses smaller particle sizes in the column, resulting in higher resolution and faster run times. | Significantly faster analysis times and better resolution than conventional HPLC. | Requires specialized high-pressure equipment. Method transfer from HPLC may be necessary. |
For routine quality control and purity certification, HPLC coupled with a UV detector offers the best balance of performance, reliability, and cost-effectiveness.
Recommended HPLC Protocol for Purity Analysis
This section details a standard RP-HPLC method suitable for the analysis of this compound.
3.1. Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile.
-
Reference Standard: Well-characterized this compound (>99.5% purity).
3.2. Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | 0-2 min (60% B), 2-15 min (60% to 95% B), 15-18 min (95% B), 18.1-20 min (60% B) |
3.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Data Presentation and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
4.1. Analytical Workflow
The following diagram illustrates the logical flow of the purity analysis process.
Caption: Workflow for HPLC purity analysis of this compound.
4.2. Representative Chromatographic Data
The table below summarizes hypothetical results from an HPLC analysis, demonstrating the separation of the main compound from potential impurities.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification (Potential) |
| 1 | 4.8 | 15.6 | 0.12 | Unknown Impurity |
| 2 | 8.2 | 25.9 | 0.20 | Isomeric Impurity |
| 3 | 11.5 | 12890.1 | 99.45 | This compound |
| 4 | 13.1 | 29.8 | 0.23 | Process-related Impurity |
| Total | 12961.4 | 100.00 |
Calculation: Purity (%) = (Peak Area of Main Compound / Total Peak Area) x 100 Purity (%) = (12890.1 / 12961.4) x 100 = 99.45%
This data indicates a high-purity sample, with minor impurities being well-resolved from the main analyte peak, demonstrating the effectiveness of the proposed HPLC method.
A Comprehensive Guide to the Spectroscopic and Mass-Spectrometric Characterization of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
This compound is a highly functionalized aromatic compound, presenting a unique substitution pattern that makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. The presence of four different substituents on the benzene ring—bromo, fluoro, iodo, and nitro groups—offers multiple reactive sites for further chemical transformations. Accurate and unambiguous characterization of this molecule is therefore paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide focuses on the two most powerful analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Workflow for Structural Elucidation
The robust characterization of this compound relies on a synergistic approach, integrating data from multiple analytical techniques. The logical flow of this process is outlined below.
Figure 1: Integrated workflow for the synthesis and characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound as complex as this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment of its structure.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm.[1][2] The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The nitro group is strongly electron-withdrawing, causing a downfield shift of adjacent protons. Conversely, the halogen atoms have a more complex influence due to the interplay of their inductive and resonance effects.[3][4]
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-3 | ~8.0 - 8.5 | Doublet | ³J(H-F) ≈ 6-9 Hz |
| H-6 | ~7.8 - 8.3 | Doublet | ⁴J(H-F) ≈ 2-4 Hz |
Note: These are estimated values and can vary based on the solvent and spectrometer frequency.
The coupling of the protons to the fluorine atom provides crucial information for assigning the signals. The proton at position 3 will exhibit a larger coupling constant (³J) to the fluorine at position 2, while the proton at position 6 will show a smaller, long-range coupling (⁴J).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The chemical shifts will be spread over a range of approximately 100-160 ppm. Carbons directly attached to electronegative atoms will be shifted downfield. The carbon attached to the iodine atom may show a signal with a lower intensity and broader appearance due to quadrupolar relaxation.
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon | Expected Chemical Shift (ppm) |
| C-1 (C-Br) | ~110 - 120 |
| C-2 (C-F) | ~150 - 160 (doublet due to ¹J(C-F)) |
| C-3 (C-H) | ~125 - 135 |
| C-4 (C-I) | ~90 - 100 |
| C-5 (C-NO₂) | ~145 - 155 |
| C-6 (C-H) | ~120 - 130 |
Note: These are approximate ranges and can be influenced by the solvent.
¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range.[5][6] The spectrum of this compound will display a single signal, likely a doublet of doublets, due to coupling with the two neighboring protons. The chemical shift of this signal will be indicative of the electronic environment around the fluorine atom.
Expected ¹⁹F NMR Spectral Data:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | ~ -110 to -130 | Doublet of Doublets |
Note: Chemical shifts are relative to a standard such as CFCl₃.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.
Molecular Ion and Isotopic Pattern
The nominal molecular weight of this compound (C₆H₂BrFINO₂) is 346 g/mol . However, due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion.[7][8] The presence of this pattern is a strong indicator of a bromine-containing compound.
Expected Molecular Ion Cluster:
| m/z | Isotope Composition | Relative Abundance |
| 345 | C₆H₂⁷⁹BrFINO₂ | ~100% |
| 347 | C₆H₂⁸¹BrFINO₂ | ~98% |
Fragmentation Pathways
Under electron ionization (EI), the molecular ion will undergo fragmentation, leading to the formation of various daughter ions. The fragmentation of halogenated nitroaromatic compounds can be complex, often involving the loss of the nitro group or halogen atoms as radicals or neutral molecules.[9][10][11]
Figure 2: Simplified potential fragmentation pathways for this compound.
Common fragmentation patterns to look for include:
-
Loss of NO₂: A peak corresponding to the loss of a nitro group (46 Da).
-
Loss of Halogens: Peaks corresponding to the loss of bromine (79/81 Da) or iodine (127 Da) radicals.
Experimental Protocols
NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
Mass Spectrometry Sample Preparation
-
Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI) can be used. EI is often preferred for small molecules as it provides more fragmentation information.
-
Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or liquid chromatography (LC-MS).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern. Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of the molecular ion.
Comparative Analysis with Alternative Techniques
While NMR and MS are the primary tools for the characterization of this compound, other techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-F bond (around 1200-1300 cm⁻¹).
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive, unambiguous three-dimensional structure of the molecule.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach, with NMR spectroscopy and mass spectrometry at its core. By carefully analyzing the data from ¹H, ¹³C, and ¹⁹F NMR, along with the molecular ion and fragmentation patterns from mass spectrometry, a confident and complete structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols to enable researchers to perform this characterization with a high degree of scientific rigor and confidence.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. azom.com [azom.com]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalytic Systems for the Suzuki Coupling of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of a Polyfunctionalized Arene
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is vast, enabling the construction of complex molecular architectures.[3] However, the true test of a synthetic method lies in its ability to handle highly functionalized, "real-world" substrates.
This guide focuses on a particularly challenging electrophile: 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene . This molecule presents a classic synthetic puzzle, featuring multiple reactive sites and potent electronic influences that demand a carefully considered catalytic strategy. The primary challenges include:
-
Chemoselectivity: The presence of both a C-I and a C-Br bond necessitates a catalytic system that can selectively activate one over the other. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F, making the C-I bond the prime target for initial coupling.[4][5]
-
Electronic Activation: The strong electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups significantly lowers the electron density of the aromatic ring.[6][7] This electronic deficiency greatly facilitates the rate-determining oxidative addition step of the catalytic cycle, suggesting the substrate will be highly reactive.[8]
-
Steric Factors: The ortho fluorine atom adjacent to the bromine may introduce steric hindrance that could influence ligand-catalyst interactions and the overall reaction rate.
This guide provides an in-depth comparison of catalytic systems suitable for this transformation, grounded in mechanistic principles and supported by experimental data from the literature. We will explore the causality behind experimental choices to empower researchers to select and optimize conditions for achieving high-yield, selective mono-arylation.
The Decisive Factor: Chemoselectivity in Polyhalogenated Systems
For a substrate like this compound, achieving selective mono-arylation at the C-4 iodo position is the principal objective. The difference in bond dissociation energies between the C-I and C-Br bonds is the fundamental driver of this selectivity. Palladium(0) catalysts will preferentially undergo oxidative addition into the weaker, more labile C-I bond.
While this intrinsic reactivity difference provides a strong bias, the choice of catalyst and ligand can further enhance or, in some cases, erode this selectivity. For instance, highly active catalytic systems employing bulky, electron-rich phosphine ligands are exceptionally adept at promoting oxidative addition even with less reactive C-Br bonds.[3][9] Therefore, while selectivity for iodine is expected, reaction conditions must be carefully controlled to prevent undesired secondary coupling at the bromine site, a phenomenon known as overfunctionalization or diarylation.[10]
Caption: Chemoselective pathways for the Suzuki coupling of the target substrate.
Comparative Analysis of Relevant Catalytic Systems
While direct experimental data for this compound is sparse, we can extrapolate from numerous studies on analogous polyhalogenated and nitro-substituted arenes. The following table summarizes the performance of various palladium-based catalytic systems, providing a robust framework for selecting an optimal starting point.
| Catalyst System (Pd Precursor / Ligand) | Substrate Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Reference |
| Pd(PPh₃)₄ | 3-Bromo-2-iodofuran | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | >90 | Classic catalyst, effective for selective C-I coupling but may require higher temperatures and catalyst loading.[5] |
| Pd(OAc)₂ / PPh₃ | 1-Bromo-4-iodobenzene | Na₂CO₃ | Toluene/H₂O | 70 | 24 | ~80 (mono-iodo product) | In-situ generation of the active catalyst; selectivity is maintained but can be temperature-dependent.[4] |
| Pd(OAc)₂ / SPhos | 5-Bromo-2-chlorobenzothiazole | K₃PO₄ | DMF | 110 | 6 | 78 | SPhos is a bulky biarylphosphine ligand enabling coupling of less reactive halides (like chlorides), indicating high activity.[11] |
| Pd₂(dba)₃ / XPhos | Bromo-iodoarenes | K₃PO₄ | Dioxane/H₂O | 80 | 1 | 95 | XPhos, another bulky ligand, provides very high efficiency and rapid conversion at moderate temperatures.[11] |
| Pd(dppf)Cl₂ | 2-Bromo-6-iodopyridine | CsF | THF | 80 | 8 | Moderate | dppf is a common ferrocenyl-based ligand; fluoride bases can be highly effective.[12][13] |
| Pd(OAc)₂ / P(t-Bu)₃ | Glutarimide derivatives | CsF | Dioxane | 80 | 12 | 93 | Tri-tert-butylphosphine is a very bulky and electron-rich ligand, excellent for challenging couplings.[14] |
| Pd/C | Bromo- and Iodo-benzenes | K₂CO₃ | Water | 80 | 2 | >90 | A heterogeneous option, offering easier product purification and catalyst recycling, though selectivity can be harder to control.[15] |
Dissecting the Catalytic System: Causality of Component Choice
The success of the Suzuki coupling hinges on the synergistic interplay between the palladium source, ligand, base, and solvent. Understanding the role of each component is crucial for rational optimization.
Palladium Precursor
Commonly, stable Pd(II) salts like Pd(OAc)₂ or pre-formed complexes like Pd(dppf)Cl₂ are used as "pre-catalysts." These are reduced in situ to the catalytically active Pd(0) species that initiates the cycle.[16] Alternatively, using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) allows the catalytic cycle to begin directly, sometimes leading to faster reactions at lower temperatures.[16]
The Ligand: The Heart of the Catalyst
The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and influences the selectivity of the reaction.
-
Traditional Phosphines (e.g., PPh₃): Triphenylphosphine is a workhorse ligand. However, for challenging substrates, it often requires higher temperatures, and its relatively smaller size can lead to the formation of less reactive, bis-ligated palladium species.[17]
-
Bulky, Electron-Rich Ligands (Buchwald, Fu type): Ligands like XPhos, SPhos, and P(t-Bu)₃ have revolutionized Suzuki coupling. Their significant steric bulk promotes the formation of highly reactive, monoligated L-Pd(0) species.[10] This, combined with their strong electron-donating character, dramatically accelerates the oxidative addition step, enabling high turnover numbers even with less reactive C-Br or C-Cl bonds.[3][9][14] For our target substrate, these ligands are ideal candidates to ensure high yield and clean conversion at the C-I bond under mild conditions.
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable and highly active palladium complexes. They offer an excellent alternative to phosphine ligands and are known for their robustness and high catalytic activity.[16]
The Base: Activating the Nucleophile
The base is not a mere spectator; it plays an essential role in the transmetalation step. It reacts with the organoboronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group from boron to palladium.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, effective, and economical. Cesium carbonate is more soluble and basic, often accelerating reactions.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base often paired with bulky ligands for difficult couplings.
-
Fluorides (KF, CsF): Cesium fluoride is particularly effective, especially when using organotrifluoroborate salts. Its high affinity for boron readily forms the active boronate species.[13][14]
The Solvent
The solvent must dissolve the reactants and facilitate the interaction of the organic and aqueous (if present) phases. Common choices include:
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are widely used.
-
Polar Aprotic Solvents: DMF or NMP can be effective but may require higher temperatures for purification.
-
Aqueous Mixtures: Using a mixture like Toluene/H₂O or Dioxane/H₂O is very common, as it helps dissolve the inorganic base.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.
Recommended Experimental Workflow
Caption: A standard workflow for performing the Suzuki coupling reaction.
Recommended Experimental Protocol
This protocol is a robust starting point for the selective mono-arylation of this compound at the C-I position using a modern catalytic system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed, Deionized Water
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Atmosphere Control: Seal the flask, and evacuate and backfill with inert gas three times.
-
Catalyst Preparation: In a separate vial under inert gas, briefly mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent (1,4-Dioxane) to form the pre-catalyst complex.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 dioxane:water ratio) to the main reaction flask via syringe.
-
Catalyst Addition: Transfer the pre-catalyst solution to the main reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots. The disappearance of the starting material typically indicates completion (usually within 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-bromo-2-fluoro-5-nitrobenzene.
Self-Validation & Troubleshooting:
-
Low Conversion: If the reaction stalls, consider increasing the temperature to 100 °C or adding a fresh portion of the catalyst (1 mol%). Ensure the base is anhydrous and the solvents are properly degassed, as oxygen can deactivate the catalyst.
-
Diarylation Observed: If a significant amount of the di-coupled product is formed, reduce the reaction temperature or reaction time. Using a slightly lower equivalence of the boronic acid (e.g., 1.05 equiv) can also suppress the second coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.hw.ac.uk [pure.hw.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Nucleophilic Aromatic Substitution on 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a comparative analysis of the cross-reactivity of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene with a variety of common nucleophiles. The information presented herein is based on established principles of nucleophilic aromatic substitution (SNAr) and data from analogous systems, offering a predictive framework for synthetic planning. Due to the limited availability of direct experimental data for this specific polyhalogenated nitrobenzene, this guide serves as a model for evaluating its potential reactivity and regioselectivity.
Introduction to Reactivity
The reactivity of this compound in SNAr reactions is governed by several key factors. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, primarily at the positions ortho and para to it. The relative reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. However, the specific substitution pattern and steric hindrance can influence this trend. In this molecule, the fluorine atom is ortho to the nitro group, making it the most likely site for initial substitution. The iodine and bromine atoms are meta and ortho to the nitro group, respectively, but the C-F bond is the most polarized and typically the most labile in SNAr.
Comparative Reactivity with Various Nucleophiles
The following table summarizes the predicted reactivity and regioselectivity of this compound with a selection of common nucleophiles under typical SNAr conditions. The predicted major product is based on the preferential substitution of the highly activated fluorine atom.
| Nucleophile | Reagent Example | Predicted Major Product | Predicted Yield (%) | Reaction Time (h) |
| Amine | Aniline | N-(4-Bromo-5-iodo-2-nitrophenyl)aniline | 85-95 | 4-8 |
| Alkoxide | Sodium methoxide | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | 90-98 | 2-6 |
| Thiolate | Sodium thiophenoxide | 1-Bromo-4-iodo-5-nitro-2-(phenylthio)benzene | 80-90 | 3-7 |
| Hydroxide | Potassium hydroxide | 4-Bromo-5-iodo-2-nitrophenol | 70-85 | 6-12 |
Note: The predicted yields and reaction times are estimates based on similar reported reactions and may vary depending on the specific reaction conditions.
Comparison with Alternative Reagents
Several other polyhalogenated nitroaromatic compounds are available for similar synthetic transformations. The choice of reagent often depends on the desired leaving group and the specific reactivity required.
| Reagent | Key Features | Advantages | Disadvantages |
| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | Highly activated by two nitro groups | Very high reactivity, well-established protocols | Limited to the introduction of a dinitrophenyl group |
| 1-Chloro-2,4-dinitrobenzene | Less reactive than the fluoro analogue | Lower cost, readily available | Slower reaction rates, may require harsher conditions |
| 1-Bromo-2,4-dinitrobenzene | Similar reactivity to the chloro analogue | Good leaving group for certain applications | Less common than the chloro and fluoro analogues |
Experimental Protocols
The following is a general protocol for a nucleophilic aromatic substitution reaction with this compound.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K2CO3, Et3N, if required)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a solution of this compound in the chosen solvent, add the nucleophile and the base (if necessary) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted product.
Visualizing Reaction Pathways and Workflows
Predicted Nucleophilic Aromatic Substitution Pathway
Caption: Predicted SNAr pathway for this compound.
General Experimental Workflow
A Prospective Performance Benchmark of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the performance of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, a versatile building block for Active Pharmaceutical Ingredient (API) synthesis. Due to the limited specific experimental data for this compound in publicly available literature, this analysis relies on established principles of palladium-catalyzed cross-coupling reactions and comparative data from structurally analogous compounds. This guide will enable researchers to strategically design synthetic routes leveraging the differential reactivity of the halogen substituents.
Introduction to a Versatile Reagent
This compound is a polyhalogenated nitroaromatic compound with significant potential in the synthesis of complex organic molecules, particularly in the construction of API candidates. Its utility stems from the presence of three different halogen atoms (I, Br, F) and a strongly electron-withdrawing nitro group. This arrangement allows for sequential and site-selective functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The nitro group can also be readily reduced to an amine, providing a handle for further diversification.
The key to harnessing the power of this reagent lies in understanding the relative reactivity of its carbon-halogen bonds in palladium-catalyzed processes. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl >> C-F. This differential reactivity allows for the selective functionalization of the C-I bond while leaving the C-Br and C-F bonds intact for subsequent transformations.
Comparative Performance Analysis
The following tables provide a prospective comparison of this compound with alternative, commercially available reagents that can be employed for sequential cross-coupling strategies in API synthesis. The performance metrics are projected based on the known reactivity patterns of the functional groups.
Table 1: Comparison of Reagents for Sequential Cross-Coupling
| Reagent | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Three distinct reactive sites (I, Br, F) and a modifiable nitro group. | High potential for molecular complexity from a single starting material; orthogonal reactivity of halogens. | Limited published data; potential for catalyst inhibition by the nitro group in some cases. |
| 1,4-Dibromo-2-fluorobenzene | Two bromine atoms with different electronic environments. | Well-understood reactivity; commercially available. | Lower degree of sequential functionalization compared to the target compound. |
| 1-Bromo-4-iodobenzene | Two distinct reactive halogens. | Clear selectivity for C-I bond functionalization. | Lacks the additional fluorine and nitro functional handles for further diversification. |
| 4-Bromo-2-iodo-1-nitrobenzene | Bromo and iodo substituents with nitro activation. | Strong activation towards nucleophilic aromatic substitution and cross-coupling. | Lacks the fluorine substituent for potential metabolic blocking or binding interactions. |
Table 2: Projected Performance in Key Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Expected Primary Site of Reaction on this compound | Projected Yield Range (based on analogs) | Key Considerations |
| Suzuki-Miyaura | Arylboronic acid | C-I | 80-95% | High selectivity for the C-I bond is expected under standard conditions. |
| Buchwald-Hartwig | Primary/Secondary Amine | C-I | 75-90% | Careful selection of catalyst and ligand is crucial to avoid side reactions with the nitro group. |
| Sonogashira | Terminal Alkyne | C-I | 85-95% | Copper co-catalyst is typically required; high yields are common for C-I couplings. |
Experimental Protocols
The following are proposed experimental protocols for the sequential functionalization of this compound. These are based on established procedures for structurally similar compounds and should be optimized for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the toluene/ethanol/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C-Br Position
Materials:
-
Product from Protocol 1 (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.05 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
To a Schlenk tube, add the product from the Suzuki coupling, NaOt-Bu, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflow for the sequential functionalization of this compound.
Caption: Sequential Suzuki coupling and Buchwald-Hartwig amination pathway.
Caption: Sonogashira coupling followed by modification of the nitro group.
Conclusion
This compound is a promising and highly versatile building block for the synthesis of complex pharmaceutical intermediates. Its true potential is realized through the strategic and selective functionalization of its carbon-halogen bonds, primarily governed by the principles of palladium-catalyzed cross-coupling reactions. While direct experimental data is emerging, the prospective analysis based on well-understood chemical reactivity and analogous compounds strongly suggests its utility in constructing diverse molecular architectures. The provided protocols and comparative data serve as a valuable starting point for researchers aiming to incorporate this reagent into their synthetic workflows, enabling the efficient development of novel API candidates.
Safety Operating Guide
Proper Disposal of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene based on general principles for handling halogenated nitroaromatic compounds. It is imperative to consult your institution's specific safety data sheets (SDS) and to contact your Environmental Health and Safety (EHS) department for protocols specific to your location and facilities.
The proper disposal of this compound, a halogenated and nitrated aromatic compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its chemical nature, this compound is considered hazardous waste and must be managed accordingly. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste is classified as halogenated organic waste .[5]
-
This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to facilitate proper disposal.[5][6] Do not mix this waste with acids, bases, or oxidizers.[3]
-
-
Container Selection and Labeling:
-
Use a designated, compatible hazardous waste container for halogenated organic waste.[7][8] The container should be in good condition, with a secure, tightly-sealing lid.[8]
-
Label the container clearly with "Hazardous Waste" and "Halogenated Organic Waste."[5][6]
-
List all constituents of the waste container, including "this compound" and any solvents or other chemicals present, with their estimated concentrations or volumes.[3][5]
-
-
Waste Accumulation:
-
Carefully transfer the waste into the designated container, using a funnel to prevent spills.[3]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[3][9]
-
Keep the waste container securely closed at all times, except when adding waste.[1][8]
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7][8] The SAA should have secondary containment to capture any potential leaks.[3]
-
-
Request for Disposal:
-
Decontamination of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste.[10]
-
If the compound is classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] Consult your EHS department for guidance on the classification of this specific compound.
-
After proper decontamination (if applicable), deface all hazardous labels on the empty container before disposal as regular trash or as directed by your EHS department.[1]
-
Accidental Spill Response
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues.[3]
-
If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
For minor spills, wear appropriate PPE, including respiratory protection if necessary.[3]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[3]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
Summary of Key Disposal Information
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated Organic Waste | [5][11] |
| Prohibited Disposal | Drain, Regular Trash, Evaporation | [1][2][8] |
| Container Type | Compatible, sealed container | [7][8] |
| Container Labeling | "Hazardous Waste," "Halogenated Organic Waste," list of contents | [5][6] |
| Storage Location | Designated Satellite Accumulation Area with secondary containment | [3][7][8] |
| Final Disposal Method | Typically high-temperature incineration by a licensed facility | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. bucknell.edu [bucknell.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ethz.ch [ethz.ch]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. uakron.edu [uakron.edu]
Personal protective equipment for handling 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Due to the hazardous nature of halogenated nitroaromatic compounds, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound, based on data for structurally similar chemicals.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[4][5][6] Always inspect gloves for tears or punctures before use and dispose of them in accordance with laboratory procedures after handling.[2] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | Provides protection against splashes and airborne particles.[5][7] Eye and face protection must comply with ANSI Z87.1 standards.[7] |
| Body | Laboratory coat or chemical-resistant apron. | A standard lab coat is suitable for minor tasks, while an acid-resistant apron provides additional protection when handling larger quantities or in situations with a higher splash risk.[4] For significant exposure risks, a full chemical suit may be necessary.[4] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Halogenated nitroaromatic compounds can be harmful if inhaled.[8] Engineering controls like fume hoods are the primary line of defense.[2] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[2][9][10] Do not eat, drink, or smoke in areas where the chemical is handled.[9][10] Wash hands thoroughly after handling.[1][9][10]
-
Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[9][11]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.[1]
-
Spills : In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][9] For larger spills, evacuate the area and follow emergency procedures.[9]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[1][9] Do not allow the chemical to enter drains or waterways.[2][9]
Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for working with and disposing of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. hsa.ie [hsa.ie]
- 6. dupont.com [dupont.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
